4-Vinylsyringol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGZUSJKGVMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865427 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28343-22-8, 31872-14-7 | |
| Record name | 4-Vinylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylsyringol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
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| Record name | 4-ethenyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VINYLSYRINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Vinylsyringol: A Comprehensive Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylsyringol, also known as canolol, is a naturally occurring phenolic compound that has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. Formed through the thermal decarboxylation of sinapic acid, it is notably present in crude rapeseed (canola) oil and beer. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, natural occurrence, and biosynthesis of this compound. Furthermore, it details its biological activities, focusing on the underlying signaling pathways, and provides established experimental protocols for its extraction, synthesis, and analysis to support further research and development.
Chemical Structure and Properties
This compound is a substituted phenol with the IUPAC name 4-ethenyl-2,6-dimethoxyphenol.[1][2] Its structure consists of a vinyl group and two methoxy groups attached to a phenol ring.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-ethenyl-2,6-dimethoxyphenol[1][2] |
| Synonyms | 2,6-Dimethoxy-4-vinylphenol, Canolol, 3,5-Dimethoxy-4-hydroxystyrene[1] |
| CAS Number | 28343-22-8[1][2] |
| Molecular Formula | C₁₀H₁₂O₃[1][2] |
| SMILES | COC1=CC(=CC(=C1O)OC)C=C[1][2] |
| InChI | InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3[1][2] |
| InChIKey | QHJGZUSJKGVMTF-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 180.20 g/mol | [3][4] |
| Appearance | White solid | [1] |
| Melting Point | 133-135 °C | [1] |
| Boiling Point | 285.4 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.113 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Natural Occurrence and Biosynthesis
This compound is not typically biosynthesized directly in plants in significant amounts. Instead, its formation is primarily the result of the thermal degradation of sinapic acid, a common hydroxycinnamic acid found in various plants, particularly in the seeds of Brassicaceae family members like rapeseed (canola).
The biosynthesis of its precursor, sinapic acid, occurs via the phenylpropanoid pathway. The process of this compound formation is a non-enzymatic decarboxylation that is induced by heat. This conversion is especially prominent during the high-temperature pressing of canola seeds for oil extraction.[1] It is also found in beer, where it is formed from sinapic acid present in malt during the brewing process.[5]
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and pro-apoptotic effects being the most extensively studied.
Antioxidant Activity
This compound is a potent antioxidant, with studies demonstrating that its radical scavenging activity is significantly greater than that of well-known antioxidants such as α-tocopherol and quercetin.[1] It effectively scavenges free radicals like DPPH, superoxide, and peroxynitrite, and inhibits lipid peroxidation.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to the downregulation of pro-inflammatory mediators.
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of the active p65 subunit to the nucleus. This leads to a decrease in the expression of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α.[6]
-
Inhibition of COX-2: this compound is a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of these pro-inflammatory molecules.
Pro-apoptotic Activity in Cancer Cells
This compound has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines. This effect is often mediated through the intrinsic mitochondrial pathway. It can induce the production of reactive oxygen species (ROS) within cancer cells, which in turn triggers the activation of MAPK signaling pathways, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
Experimental Protocols
Extraction of this compound from Canola Meal
Method: Microwave-Assisted Extraction (MAE)
This protocol is adapted from studies optimizing canolol extraction from canola meal.
-
Sample Preparation: De-oiled canola meal is finely ground to increase the surface area for extraction.
-
Solvent System: A mixture of 70% methanol in water (v/v) is prepared.
-
Extraction Parameters:
-
Mix the ground canola meal with the 70% methanol solvent in a microwave-safe vessel. A solid-to-liquid ratio of 1:10 (g/mL) is recommended.
-
Place the vessel in a microwave extractor.
-
Apply microwave power (e.g., 300 W) for a duration of 10-15 minutes. Optimal temperature for canolol formation via decarboxylation of sinapic acid is around 150-170°C.
-
-
Post-Extraction:
-
Allow the mixture to cool.
-
Centrifuge the extract at approximately 4000 x g for 20 minutes to separate the supernatant from the solid residue.
-
Collect the supernatant containing this compound.
-
The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
Synthesis of this compound from Sinapic Acid
Method: Catalyst-Free Thermal Decarboxylation
This method provides a straightforward synthesis of this compound from its precursor.
-
Reaction Setup:
-
Dissolve sinapic acid in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or polyethylene glycol (PEG).
-
Place the solution in a reaction vessel equipped with a condenser.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 160-200°C.
-
Maintain the temperature and stir the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Analytical Methods
Method: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Gradient Program: A typical gradient could be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by re-equilibration to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 270 nm.
-
-
Quantification: A calibration curve is constructed using pure this compound standards of known concentrations.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. Its well-characterized antioxidant, anti-inflammatory, and anti-cancer activities, coupled with its natural origin, make it a compelling candidate for further investigation in the fields of nutrition, pharmacology, and drug development. The experimental protocols provided in this guide offer a foundation for researchers to extract, synthesize, and analyze this compound, facilitating continued exploration of its biological effects and potential applications. As research progresses, a deeper understanding of its mechanisms of action will be crucial for translating its therapeutic promise into clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H12O3 | CID 35960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
Natural sources of 4-Vinylsyringol
An In-depth Technical Guide on the Natural Sources of 4-Vinylsyringol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (4-VS), also known as canolol, is a phenolic compound of significant interest due to its potent antioxidant, antimutagenic, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction, purification, and quantification. The information is tailored for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound.
Natural Occurrence of this compound
This compound is not typically found in its free form in fresh plant materials. Instead, it is primarily formed from the thermal or enzymatic decarboxylation of its precursor, sinapic acid. Sinapic acid is a hydroxycinnamic acid abundant in various plant sources.
Major Natural Sources
The most significant natural sources where this compound can be found are:
-
Crude Rapeseed (Canola) Oil: Crude canola oil is a major source of this compound, where it is the predominant phenolic compound.[][2] It is formed during the high-temperature pressing of rapeseed, which induces the decarboxylation of sinapic acid.[3]
-
Beer: Certain types of beer contain this compound, which contributes to their flavor profile. It is particularly associated with beers fermented with "wild" yeasts like Brettanomyces, such as some lambic and Bavarian-style weissbiers.[4][5] It can also be found in aged lager beers.[4] The presence of this compound in beer is a result of the enzymatic decarboxylation of sinapic acid present in the malted barley.[4]
Precursor Sources
While this compound itself is a product of processing, its precursor, sinapic acid, is widely distributed in the plant kingdom. Plants rich in sinapic acid that can potentially yield this compound upon processing include:
-
Barley
-
Wheat bran
-
Sunflower seeds
-
Rapeseed[]
Biosynthesis and Formation of this compound
The primary pathway for the formation of this compound is the decarboxylation of sinapic acid. This process can occur through two main mechanisms:
-
Enzymatic Decarboxylation: In microorganisms, particularly certain yeast strains like Brettanomyces, the enzyme phenolic acid decarboxylase (PAD) catalyzes the conversion of sinapic acid to this compound.[4]
-
Thermal Decarboxylation: High temperatures, such as those used in the roasting and pressing of oilseeds like rapeseed, can induce the non-enzymatic decarboxylation of sinapic acid to form this compound.[3]
Caption: Biosynthesis of this compound from sinapic acid.
Quantitative Data
The concentration of this compound can vary significantly depending on the source and processing conditions.
| Source | Concentration | Notes |
| Crude Rapeseed Oil | Constitutes ~85% of total phenolic content.[][2] | The absolute concentration can vary based on the rapeseed variety and processing. |
| Refined Rapeseed Oil | Nearly undetectable levels.[6] | The refining process removes most phenolic compounds. |
| Edible Rapeseed Oil | Dimer of this compound can be up to 63 mg/kg.[6] | The dimer forms during the refining process.[2] |
| Beer | Flavor threshold of ~0.5 ppm (0.5 mg/L).[4] | Concentrations can be higher in specific beer styles like Bavarian-style weissbiers and lambics.[4] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound.
Extraction of this compound from Rapeseed Oil
This protocol is adapted from methodologies used for the analysis of phenolic compounds in vegetable oils.
Objective: To extract this compound from a crude rapeseed oil matrix.
Materials:
-
Crude rapeseed oil
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Drying the Oil: Pass the crude rapeseed oil sample through a column of anhydrous sodium sulfate to remove any residual water.
-
Solvent Extraction:
-
To 10 g of dried oil, add 50 mL of methanol.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 5000 x g for 15 minutes to separate the phases.
-
Carefully collect the methanolic phase (supernatant).
-
Repeat the extraction process on the oil phase two more times with fresh methanol.
-
Pool the methanolic extracts.
-
-
Solvent Evaporation: Concentrate the pooled methanolic extracts under reduced pressure using a rotary evaporator at 40°C until the volume is reduced to approximately 5 mL.
-
SPE Cleanup (Optional):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the this compound with 10 mL of methanol.
-
-
Final Concentration: Evaporate the eluted solvent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of methanol for analysis.
References
From Precursor to Product: A Technical Guide to the Biosynthesis of 4-Vinylsyringol from Sinapic Acid
An in-depth exploration of the enzymatic conversion of sinapic acid to 4-vinylsyringol, a valuable bioactive compound. This document provides a comprehensive overview of the biosynthetic pathway, quantitative enzymatic data, and detailed experimental protocols for researchers, scientists, and professionals in drug development and biotechnology.
The transformation of sinapic acid into this compound, also known as canolol, is a scientifically and industrially significant bioconversion. This compound exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of interest for the pharmaceutical, cosmetic, and food industries[1][2]. This single-step decarboxylation is catalyzed by a specific class of enzymes known as phenolic acid decarboxylases (PADs), which are found in various microorganisms[3][4][5]. This guide delves into the core aspects of this biosynthetic pathway, offering a technical resource for its study and application.
The Core Biosynthetic Pathway: A Singular Enzymatic Step
The biosynthesis of this compound from sinapic acid is a direct enzymatic decarboxylation reaction. This process involves the removal of a carboxyl group from the acrylic side chain of sinapic acid, leading to the formation of this compound and carbon dioxide. The key enzyme mediating this transformation is a phenolic acid decarboxylase (PAD), also referred to as a p-hydroxycinnamic acid decarboxylase.
This enzymatic reaction is a non-oxidative process and does not require a cofactor[6]. The general reaction can be depicted as follows:
Sinapic Acid → this compound + CO₂
Several microorganisms, including bacteria and fungi, have been identified as sources of PAD enzymes capable of this conversion. Notably, the filamentous fungus Neolentinus lepideus has been shown to possess a highly efficient PAD with significant activity towards sinapic acid[4][6][7]. Bacterial species such as Bacillus subtilis and Bacillus licheniformis also produce PADs, although their substrate specificity and efficiency with sinapic acid can vary[5][8].
Quantitative Enzymatic Data
The efficiency of the enzymatic conversion of sinapic acid to this compound is determined by the kinetic parameters of the specific phenolic acid decarboxylase employed. The following table summarizes key quantitative data for a phenolic acid decarboxylase from Bacillus licheniformis that has been characterized for its activity on various phenolic acids, including sinapic acid.
| Substrate | Km (mM) | Vmax (U/mg) | Relative Specific Activity (%) |
| p-Coumaric acid | 1.64 | 268.43 | 100 |
| Ferulic acid | 1.55 | 216.80 | 74.59 |
| Caffeic acid | 1.93 | 119.07 | 34.41 |
| Sinapic acid | 2.45 | 0.78 | 0.29 |
| Table 1: Kinetic parameters of a recombinant phenolic acid decarboxylase from Bacillus licheniformis for various hydroxycinnamic acids[8]. |
It is important to note that while the Bacillus licheniformis PAD can convert sinapic acid, its specific activity is significantly lower compared to other substrates like p-coumaric acid and ferulic acid[8]. In contrast, the PAD from Neolentinus lepideus has been reported to have outstanding activity for decarboxylating sinapic acid, with a Vmax of 600 U/mg and a kcat of 6.3 s⁻¹[4]. This highlights the importance of enzyme selection for efficient this compound production.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol 1: Phenolic Acid Decarboxylase Activity Assay
This protocol outlines a spectrophotometric method to determine the activity of PAD by monitoring the decrease in absorbance of the substrate, sinapic acid.
Materials:
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Sinapic acid stock solution (10 mM in ethanol)
-
Purified or crude enzyme extract
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture containing 950 µL of 50 mM potassium phosphate buffer (pH 6.0) and 50 µL of 10 mM sinapic acid stock solution.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution to the reaction mixture.
-
Immediately monitor the decrease in absorbance at the wavelength of maximum absorbance for sinapic acid (approximately 310 nm) for 5-10 minutes.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
One unit (U) of enzyme activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. The molar extinction coefficient of sinapic acid is required for this calculation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Sinapic Acid and this compound
This protocol describes the separation and quantification of sinapic acid and this compound using reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sinapic acid and this compound standards
-
Reaction samples
Procedure:
-
Prepare a standard curve for both sinapic acid and this compound by injecting known concentrations onto the HPLC system.
-
Set up a gradient elution method. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Monitor the elution at a wavelength of 280 nm.
-
Inject the reaction samples (after appropriate dilution and filtration) and integrate the peak areas for sinapic acid and this compound.
-
Quantify the concentrations of the substrate and product in the samples by comparing their peak areas to the standard curves.
Conclusion
The enzymatic conversion of sinapic acid to this compound represents a promising green chemistry approach for the production of a high-value bioactive compound. Understanding the underlying biosynthetic pathway, the kinetic properties of the involved enzymes, and mastering the associated experimental protocols are crucial for advancing research and development in this area. This technical guide provides a foundational resource for scientists and professionals aiming to explore and harness this important biotransformation. Further research into novel and more efficient phenolic acid decarboxylases will undoubtedly pave the way for scalable and sustainable production of this compound.
References
- 1. Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on this compound in beer [manu61.magtech.com.cn]
- 3. Diverting phenylpropanoid pathway flux from sinapine to produce industrially useful 4-vinyl derivatives of hydroxycinnamic acids in Brassicaceous oilseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing volatile phenol concentrations in wine by expressing various phenolic acid decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017072450A1 - Process for preparing a vinylphenolic compound from a precursor hydroxycinnamic acid derived from an oilseed cake - Google Patents [patents.google.com]
- 7. A New Phenolic Acid Decarboxylase from the Brown-Rot Fungus Neolentinus lepideus Natively Decarboxylates Biosourced Sinapic Acid into Canolol, a Bioactive Phenolic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An organic solvent-tolerant phenolic acid decarboxylase from Bacillus licheniformis for the efficient bioconversion of hydroxycinnamic acids to vinyl phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Vinylsyringol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Vinylsyringol, a phenolic compound of interest in various research fields, including drug development, due to its antioxidant and potential therapeutic properties. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols for each analytical technique.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.70 | s | 2H | H-2, H-6 (Aromatic) |
| 6.62 | dd, J=17.6, 10.9 Hz | 1H | H-7 (Vinyl) |
| 5.58 | d, J=17.6 Hz | 1H | H-8a (Vinyl) |
| 5.12 | d, J=10.9 Hz | 1H | H-8b (Vinyl) |
| 3.87 | s | 6H | -OCH₃ |
Solvent: CDCl₃, Frequency: 600 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound [2]
| Chemical Shift (δ) ppm | Assignment |
| 147.2 | C-3, C-5 |
| 136.8 | C-7 |
| 133.0 | C-4 |
| 129.0 | C-1 |
| 114.5 | C-8 |
| 104.5 | C-2, C-6 |
| 56.4 | -OCH₃ |
Solvent: CDCl₃, Frequency: 150 MHz
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present. The following table lists the expected characteristic IR absorption bands for this compound based on its chemical structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3550-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic and Vinyl |
| ~2950-2850 | C-H stretch | Methyl (-OCH₃) |
| ~1640-1600 | C=C stretch | Vinyl |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1270, ~1030 | C-O stretch | Aryl ether |
| ~990, ~910 | C-H bend | Vinyl |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound. The reported mass spectral data for this compound obtained by LC-MS/MS with electrospray ionization (ESI+) is presented below.[3]
Table 4: Mass Spectrometry Data for this compound [3]
| m/z | Ion |
| 203.1 | [M+Na]⁺ |
| 181.1 | [M+H]⁺ |
| 149.0 | Fragment |
| 121.0 | Fragment |
Experimental Protocols & Workflows
To ensure reproducibility and accuracy, detailed experimental methodologies are crucial. The following sections outline the protocols for the spectroscopic analyses of this compound.
Spectroscopic Analysis Workflow
The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
High-field NMR spectrometer (e.g., 600 MHz) equipped with a broadband probe
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Set the relaxation delay (d1) to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 200 ppm).
-
Use a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more scans), as the ¹³C nucleus is less sensitive.
-
Set the relaxation delay (d1) to 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
FTIR Spectroscopy Protocol (ATR)
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials and Equipment:
-
This compound sample (solid)
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Ethanol or isopropanol for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth moistened with ethanol or isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample.
-
Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
After the measurement, clean the ATR crystal thoroughly by removing the sample and wiping the crystal with a solvent-moistened cloth.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To obtain the mass spectrum of this compound for molecular weight determination and fragmentation analysis.
Materials and Equipment:
-
This compound sample
-
Suitable solvent (e.g., dichloromethane or methanol)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for the analysis of phenols (e.g., a polar capillary column like DB-WAX or HP-5MS)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250 °C. Use a splitless injection mode to enhance sensitivity.
-
GC Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
Use Electron Ionization (EI) at 70 eV.
-
Set the mass scan range from m/z 40 to 400.
-
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Acquire the data.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
This technical guide provides a solid foundation for the spectroscopic analysis of this compound. The presented data and protocols are essential for researchers in the fields of natural product chemistry, pharmacology, and drug development for the unequivocal identification and further investigation of this compound.
References
4-Vinylsyringol: A Technical Guide for Researchers
An In-depth Examination of a Potent Phenolic Compound for Scientific and Drug Development Applications
This technical guide provides a comprehensive overview of 4-Vinylsyringol (also known as Canolol), a naturally occurring phenolic compound. With a focus on its chemical properties, biological activities, and underlying mechanisms of action, this document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Identification
Key identifiers for this compound are summarized in the table below, providing essential information for substance registration, handling, and experimental design.
| Identifier | Value |
| CAS Number | 28343-22-8[1] |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol [][3] |
| IUPAC Name | 2,6-dimethoxy-4-vinylphenol |
| Synonyms | Canolol, 2,6-Dimethoxy-4-vinylphenol, 4-Vinyl-2,6-dimethoxyphenol |
Physicochemical and Safety Data
For safe handling and experimental use, the following table outlines key physicochemical and safety information for this compound.
| Property | Value |
| Physical Form | Solid |
| Storage Temperature | -20°C in an inert atmosphere[1] |
| Purity | Typically ≥97%[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338[1] |
Biological Activity and Mechanisms of Action
This compound, a decarboxylation product of sinapic acid commonly formed during the high-temperature processing of rapeseed (canola) oil, has garnered significant interest for its potent biological activities.[][4] It is a lipid-soluble antioxidant and antimutagenic compound.[]
Antioxidant Properties
This compound is recognized as a powerful antioxidant, with some studies indicating that its radical scavenging activity surpasses that of well-known antioxidants such as α-tocopherol, vitamin C, β-carotene, rutin, and quercetin.[][3] Its antioxidant capabilities are attributed to the presence of methoxy and hydroxyl groups in its structure.[]
Anti-inflammatory Effects
Emerging evidence suggests that this compound possesses anti-inflammatory properties, potentially acting as a cyclooxygenase-2 (COX-2) inhibitor.[] While detailed mechanistic studies on this compound are still developing, research on the closely related compound 2-methoxy-4-vinylphenol (4-vinylguaiacol) provides a likely model for its mechanism of action. This involves the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6] It is proposed that this compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of this compound via Decarboxylation of Sinapic Acid
Objective: To produce this compound from its precursor, sinapic acid.
Methodology:
-
Sinapic acid is subjected to thermal decarboxylation.
-
The reaction is conducted at 130°C in an oil bath for 15 minutes.
-
Following the reaction, the mixture is cooled to room temperature.
-
This compound is then extracted using n-hexane.
-
The solvent is removed by flushing with nitrogen.
-
The resulting this compound is stored at -70°C for subsequent experiments.[7]
In Vitro Antioxidant Activity Assessment in an Oil Matrix
Objective: To evaluate the antioxidant efficacy of this compound in a lipid-rich environment, simulating its application in food preservation.
Methodology:
-
This compound is added to soybean oil at a concentration of 500 ppm.
-
Control samples with α-tocopherol and sinapic acid at the same concentration, as well as an oil-only control, are also prepared.
-
The oil samples are subjected to accelerated oxidation conditions.
-
The extent of oxidation is monitored over time by measuring the Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) value.[7]
Assessment of Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.
Methodology:
-
RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1x10⁵ cells/well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing 10 ng/ml of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Test wells are treated with varying concentrations of this compound.
-
After a 24-hour incubation period, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent.[8]
Signaling Pathways and Logical Relationships
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of the NF-κB and MAPK signaling cascades. The following diagram illustrates the proposed mechanism, based on studies of structurally similar phenolic compounds.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
This guide serves as a foundational resource for understanding the technical aspects of this compound. Further research is encouraged to fully elucidate its therapeutic potential.
References
- 1. This compound | 28343-22-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on this compound in beer [manu61.magtech.com.cn]
- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
A Comprehensive Technical Guide to 4-Vinylsyringol (Canolol) for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, biological activities, and experimental analysis of the potent antioxidant and anticancer agent, 4-Vinylsyringol.
Introduction
This compound, a phenolic compound, has garnered significant attention in the scientific community for its potent antioxidant and potential therapeutic properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its synonyms, chemical characteristics, biological activities, and relevant experimental protocols.
Synonyms and Chemical Identity
This compound is known by a variety of names in scientific literature and chemical databases. Canolol is the most common synonym, a name coined from its discovery in canola oil.[] A comprehensive list of its synonyms is provided in Table 1.
Table 1: Synonyms for this compound
| Synonym | Source/Reference |
| Canolol | Commonly used in scientific literature[2][3] |
| 2,6-Dimethoxy-4-vinylphenol | Chemical nomenclature[2][4][5] |
| 4-Vinyl-2,6-dimethoxyphenol | Chemical nomenclature[2][4] |
| 4-Hydroxy-3,5-dimethoxystyrene | Chemical nomenclature[2] |
| Phenol, 4-ethenyl-2,6-dimethoxy- | Chemical Abstract Service (CAS) name[4] |
| Vinylsyringol | Common abbreviation[4] |
| Syringlyethene | Less common synonym[4] |
The key chemical identifiers and properties of this compound are summarized in Table 2.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [][6] |
| Molecular Weight | 180.20 g/mol | [][6] |
| IUPAC Name | 4-ethenyl-2,6-dimethoxyphenol | [6] |
| CAS Number | 28343-22-8 | [6] |
| Appearance | White solid | [4] |
| Melting Point | 133-135°C | [] |
| Boiling Point | 285.4±35.0°C at 760 mmHg | [] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| InChI Key | QHJGZUSJKGVMTF-UHFFFAOYSA-N | [] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, most notably as an antioxidant and an anticancer agent. Its efficacy is attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways.
Antioxidant Activity
This compound is a potent antioxidant, with studies demonstrating its superior radical scavenging activity compared to other well-known antioxidants.[] The antioxidant capacity of this compound has been quantified in various studies, often in the context of its concentration in rapeseed oil under different processing conditions.
Table 3: Canolol Content in Rapeseed Oil under Different Roasting Conditions
| Roasting Temperature (°C) | Roasting Time (min) | Canolol Content (μg/g of oil) | Reference |
| 140 | 15 | 132.28 | [7] |
| 160 | 5 | 58.72 | [7] |
| 160 | 10 | 137.42 | [7] |
| 160 | 15 | 222.65 | [7] |
| 180 | 5 | 229.69 | [7] |
| 180 | 10 | 394.74 | [7] |
| 180 | 15 | 576.43 - 768.26 | [7] |
Anticancer Activity
This compound has demonstrated significant anticancer effects in various cancer cell lines and animal models. It can inhibit tumor growth and induce apoptosis.[][2][8] The cytotoxic effects of canolol have been quantified by determining its half-maximal inhibitory concentration (IC50) in different cancer cell lines.
Table 4: IC50 Values of Canolol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | Not specified | [2] |
| SGC-7901 | Gastric Adenocarcinoma | Dose-dependent inhibition | [8] |
| AGS | Gastric Adenocarcinoma | ~50-100 (estimated from graph) | [9] |
Signaling Pathways
The biological effects of this compound are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
ROS-MAPK Mediated Mitochondrial Signaling Pathway in Apoptosis
Canolol induces apoptosis in cancer cells, such as human cervical carcinoma (HeLa) cells, through the generation of reactive oxygen species (ROS) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn triggers the mitochondrial apoptotic cascade.[2]
ROS-MAPK mediated apoptosis by Canolol.
p38 MAPK Pathway in Attenuating Oxidative Stress
Canolol protects cells from oxidative stress-induced damage by inhibiting the phosphorylation of p38 MAPK.[10][11] This pathway highlights its cytoprotective effects.
Inhibition of p38 MAPK by Canolol.
COX-2/PGE2 Pathway in Gastric Tumor Inhibition
In the context of gastric cancer, canolol has been shown to inhibit tumor initiation and progression by blocking the COX-2/PGE2 signaling pathway.[12][13] This involves the suppression of key downstream effectors like EP2 and β-catenin.
Inhibition of COX-2/PGE2 pathway by Canolol.
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the study of this compound.
Quantification of Canolol in Oil Samples
Objective: To determine the concentration of canolol in oil samples, typically after processing such as roasting.
Methodology (based on HPLC analysis): [7]
-
Sample Preparation: Dissolve a known weight of the oil sample (e.g., 200 mg) in a suitable solvent like n-hexane.
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., fluorimetric or UV-Vis).
-
Column: A normal-phase or reverse-phase column appropriate for phenolic compounds.
-
Mobile Phase: A suitable solvent system, for example, a gradient of methanol and acidified water.[14]
-
Detection: Set the detector to the appropriate wavelength for canolol (e.g., 280 nm).[14]
-
Quantification: Prepare a calibration curve using a synthesized canolol standard to quantify the concentration in the samples.
Determination of Antioxidant Capacity
Several assays can be employed to measure the antioxidant capacity of this compound. Common methods include the DPPH, FRAP, and ORAC assays.
5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
General Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare different concentrations of the this compound sample.
-
Mix the sample solutions with the DPPH solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity.
5.2.2. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
General Protocol: [3]
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Add the this compound sample to the FRAP reagent.
-
Incubate the mixture for a specific time at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at around 593 nm.
-
Use a standard, such as Trolox or FeSO₄, to construct a calibration curve and express the results as equivalents of the standard.
COX-2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of the COX-2 enzyme.
Principle: These assays typically measure the production of prostaglandins, the products of the COX enzyme reaction, in the presence and absence of the inhibitor. This can be done using various detection methods, including fluorometric or ELISA-based approaches.
General Protocol (Fluorometric): [15][16]
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a suitable fluorometric probe, assay buffer, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Procedure:
-
In a microplate, add the assay buffer, COX-2 enzyme, and the test compound (this compound) at various concentrations.
-
Include wells for enzyme control (no inhibitor) and inhibitor control (known inhibitor).
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the enzyme control. Determine the IC50 value of this compound.
Cell Viability and Apoptosis Assays
5.4.1. MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of around 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
5.4.2. Flow Cytometry for Apoptosis Detection
Principle: Annexin V/Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
General Protocol:
-
Treat cells with this compound as described for the MTT assay.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
This compound (Canolol) is a promising natural compound with well-documented antioxidant and anticancer properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as ROS-MAPK, p38 MAPK, and COX-2/PGE2, makes it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a solid foundation of its chemical identity, biological activities, and essential experimental protocols to aid researchers in their exploration of this potent phenolic compound.
References
- 2. Dietary canolol induces apoptosis in human cervical carcinoma HeLa cells through ROS-MAPK mediated mitochondrial signaling pathway: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Determination of Total Phenolics and Antioxidant Capacity [bio-protocol.org]
- 7. Antioxidant (Tocopherol and Canolol) Content in Rapeseed Oil Obtained from Roasted Yellow-Seeded Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dietary polyphenol canolol from rapeseed oil attenuates oxidative stress-induced cell damage through the modulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary polyphenol canolol from rapeseed oil attenuates oxidative stress-induced cell damage through the modulation of the p38 signaling pathway - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04130J [pubs.rsc.org]
- 12. Canolol Inhibits Gastric Tumors Initiation and Progression through COX-2/PGE2 Pathway in K19-C2mE Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canolol inhibits gastric tumors initiation and progression through COX-2/PGE2 pathway in K19-C2mE transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
The Discovery and History of 4-Vinylsyringol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylsyringol (4-VS), a phenolic compound first identified as a potent antioxidant in crude rapeseed (canola) oil, has garnered significant scientific interest for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.
Introduction and Discovery
This compound, systematically named 2,6-dimethoxy-4-vinylphenol, was discovered during investigations into the phenolic constituents of rapeseed oil.[3] It is primarily formed from the thermal decarboxylation of sinapic acid, a hydroxycinnamic acid abundant in rapeseed.[4][5] This conversion often occurs during the high-temperature processing of canola seeds for oil extraction.[2] Initially recognized for its significant contribution to the oxidative stability of crude canola oil, subsequent research has unveiled a range of promising bioactivities, including anti-inflammatory and potential anti-cancer properties.[2][6]
Physicochemical Properties
This compound is a solid, white compound with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[7][8] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[7] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [8] |
| Molecular Weight | 180.20 g/mol | [8] |
| IUPAC Name | 2,6-dimethoxy-4-vinylphenol | [9] |
| Synonyms | Canolol, 4-vinyl-2,6-dimethoxyphenol | [10] |
| CAS Number | 28343-22-8 | [9] |
| Melting Point | 133-135°C | [7] |
| Boiling Point | 285.4±35.0°C at 760 mmHg | [7] |
| Density | 1.113±0.06 g/cm³ | [7] |
| InChI Key | QHJGZUSJKGVMTF-UHFFFAOYSA-N | [9] |
Synthesis and Characterization
Synthesis of this compound
3.1.1. Thermal Decarboxylation of Sinapic Acid
A prevalent method for synthesizing this compound is the thermal decarboxylation of its precursor, sinapic acid.[11] High yields can be achieved by heating sinapic acid in a high-boiling point solvent under an inert atmosphere.[12][13]
Experimental Protocol: Catalyst-Free Thermal Decarboxylation [12][13]
-
Reaction Setup: A solution of sinapic acid (1 equivalent) in N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for 30-40 minutes.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
3.1.2. Enzymatic Synthesis
Phenolic acid decarboxylases (PADs) can be employed for the enzymatic synthesis of this compound from sinapic acid under milder conditions.[14][15] This method offers a more environmentally friendly alternative to chemical synthesis.
Experimental Protocol: Enzymatic Decarboxylation [14][15]
-
Enzyme Preparation: A recombinant phenolic acid decarboxylase is expressed and purified from a suitable host organism (e.g., Bacillus subtilis).
-
Reaction Mixture: A buffered aqueous solution containing sinapic acid and the purified PAD enzyme is prepared.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) and pH for a specified period.
-
Extraction: The product, this compound, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: The extracted product is purified using column chromatography.
Characterization
The structural elucidation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[10][16]
Table 2: ¹H NMR Spectroscopic Data for this compound [10]
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 8.47 | s | - |
| Ar-H | 6.75 | s | - |
| -CH= | 6.60 | dd | J=17.50, J=10.73 |
| =CH₂ | 5.69 | d | J=17.50, J=0.94 |
| =CH₂ | 5.10 | d | J=10.73, J=0.94 |
| -OCH₃ | 3.79 | s | - |
Table 3: ¹³C NMR Spectroscopic Data for this compound [17]
| Carbon | Chemical Shift (ppm) |
| C-4 | 146.59 |
| C-3, C-5 | 145.64 |
| C-1 | 136.63 |
| C-α | 130.28 |
| C-2, C-6 | 120.08 |
| C-β | 114.35 |
| -OCH₃ | 55.89 |
Biological Activities and Experimental Protocols
Antioxidant Activity
This compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals.[11] Its efficacy has been demonstrated in various in vitro assays.
4.1.1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[18][19][20]
Experimental Protocol: DPPH Assay [18][19][20]
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.
-
Sample Preparation: A series of dilutions of this compound in methanol are prepared.
-
Reaction: A defined volume of each this compound dilution is mixed with the DPPH working solution. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
4.1.2. ABTS Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[21][22][23]
Experimental Protocol: ABTS Assay [21][22][23]
-
ABTS•⁺ Generation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Working Solution: The ABTS•⁺ solution is diluted with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the this compound sample is mixed with the ABTS•⁺ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6-7 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Table 4: Comparative Antioxidant Activity of this compound and Related Compounds
| Compound | Antioxidant Activity (Induction Period Increase) | Oil Matrix | Reference(s) |
| This compound (80mg/100g) | Lower than 4-Vinylguaiacol | Rapeseed, Flaxseed, Olive | [1][2] |
| 4-Vinylguaiacol (80mg/100g) | 5 to 25-fold higher than 4-VS | Rapeseed, Flaxseed, Olive | [1][2] |
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, with evidence suggesting its potential as a COX-2 inhibitor.[6]
4.2.1. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, which is involved in the inflammatory response.[6][24][25][26][27]
Experimental Protocol: COX-2 Inhibition Assay [6][24][25][26][27]
-
Reagents: A commercial COX-2 inhibitor screening assay kit is typically used, containing human recombinant COX-2, arachidonic acid (substrate), and other necessary buffers and reagents.
-
Inhibitor Preparation: A solution of this compound in a suitable solvent (e.g., DMSO) is prepared.
-
Reaction Setup: In a 96-well plate, the reaction buffer, heme, and COX-2 enzyme are added. The test inhibitor (this compound) is added to the sample wells, and a vehicle control is added to the control wells.
-
Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Measurement: The peroxidase activity of COX is monitored by measuring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Calculation: The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.
Anti-cancer Activity and Apoptosis Induction
Recent studies have highlighted the potential of this compound as an anti-cancer agent, demonstrating its ability to induce apoptosis in cancer cells.[7]
4.3.1. Apoptosis Induction in HeLa Cells
Research has shown that this compound can induce apoptosis in human cervical carcinoma (HeLa) cells through the ROS-MAPK mediated mitochondrial signaling pathway.[7]
Experimental Workflow: Investigating Apoptosis in HeLa Cells [7][28][29][30][31]
-
Cell Culture: HeLa cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Viability Assay: An MTT assay or similar method is used to determine the effect of this compound on cell viability and to determine the IC₅₀ value.
-
Apoptosis Staining: Apoptosis is assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.
-
Western Blot Analysis: The expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, caspases) are analyzed by Western blotting.
Signaling Pathways and Logical Relationships
Apoptosis Induction Pathway in HeLa Cells
This compound induces apoptosis in HeLa cells by increasing intracellular reactive oxygen species (ROS), which in turn activates the mitogen-activated protein kinase (MAPK) signaling pathway. This leads to the modulation of the Bcl-2 family of proteins, mitochondrial dysfunction, and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: Apoptotic pathway induced by this compound in HeLa cells.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound involves the decarboxylation of sinapic acid followed by purification and structural analysis.
Caption: Workflow for the synthesis and characterization of this compound.
Experimental Workflow for Antioxidant Activity Assays
The assessment of the antioxidant activity of this compound typically follows a standardized workflow involving radical scavenging assays.
Caption: Workflow for DPPH and ABTS antioxidant activity assays.
Conclusion
This compound, since its discovery as a natural antioxidant in rapeseed oil, has emerged as a molecule of significant interest in the fields of food science, pharmacology, and drug development. Its straightforward synthesis from the abundant precursor sinapic acid, coupled with its potent antioxidant, anti-inflammatory, and emerging anti-cancer properties, makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers, offering detailed methodologies and a summary of the current understanding of this promising phenolic compound. Future research will likely focus on elucidating further details of its mechanisms of action, exploring its therapeutic potential in various disease models, and optimizing its production for potential commercial applications.
References
- 1. Comparison of the effect of sinapic and ferulic acids derivatives (this compound vs. 4-vinylguaiacol) as antioxidants of rapeseed, flaxseed, and extra virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Research progress on this compound in beer [manu61.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Dietary canolol induces apoptosis in human cervical carcinoma HeLa cells through ROS-MAPK mediated mitochondrial signaling pathway: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H12O3 | CID 35960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. mdpi.com [mdpi.com]
- 20. marinebiology.pt [marinebiology.pt]
- 21. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Physical and chemical properties of 4-Vinylsyringol
An In-depth Technical Guide to 4-Vinylsyringol: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
This compound, also known as Canolol, is a naturally occurring phenolic compound predominantly found in crude rapeseed (canola) oil. It is formed through the decarboxylation of sinapic acid during the high-temperature processing of rapeseed.[1][2] This lipophilic molecule has garnered significant interest in the scientific community, particularly in the fields of food science, cosmetics, and pharmacology, owing to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[] Its unique chemical structure, featuring a vinyl group and two methoxy groups on a phenol ring, contributes to its distinct biological activities and physical characteristics. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an examination of its role in cellular signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-ethenyl-2,6-dimethoxyphenol | [4][5] |
| Synonyms | Canolol, 2,6-Dimethoxy-4-vinylphenol, 3,5-Dimethoxy-4-hydroxystyrene | [6] |
| CAS Number | 28343-22-8 | [4][5] |
| Molecular Formula | C₁₀H₁₂O₃ | [4][7] |
| Molecular Weight | 180.20 g/mol | [][4] |
| Appearance | White solid | [5] |
| Melting Point | 133-135 °C | [] |
| Boiling Point | 285.4 ± 35.0 °C at 760 mmHg | [] |
| Density | 1.113 ± 0.06 g/cm³ | [] |
| Solubility | Slightly soluble in DMSO and Methanol; Practically insoluble in water. | [] |
| Storage | Store at -20°C under an inert atmosphere, protected from light. | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Description | Reference(s) |
| ¹H-NMR (CD₃OD, 600 MHz) | δ (ppm): 6.74 (s, 2H, Ar-H), 6.65 (dd, J=17.6, 11.0 Hz, 1H, -CH=CH₂), 5.58 (d, J=17.6 Hz, 1H, -CH=CH₂), 5.08 (d, J=11.0 Hz, 1H, -CH=CH₂), 3.86 (s, 6H, -OCH₃) | [8][9] |
| ¹³C-NMR (CD₃OD, 150 MHz) | δ (ppm): 149.3, 137.8, 135.0, 128.9, 112.5, 104.9, 57.0 | [8] |
| Infrared (IR) Spectroscopy | Key absorptions indicative of O-H, C-H (aromatic and vinyl), C=C (aromatic and vinyl), and C-O functional groups. | [4] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 180.08 | [4] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of this compound, providing a foundation for its practical application in a laboratory setting.
Synthesis of this compound via Decarboxylation of Sinapic Acid
This compound can be synthesized from its precursor, sinapic acid, through a decarboxylation reaction. This can be achieved through thermal or enzymatic methods. A general laboratory-scale thermal decarboxylation protocol is described below.
Materials:
-
Sinapic acid
-
High-boiling point solvent (e.g., glycerol, quinoline)
-
Inert atmosphere (e.g., nitrogen or argon gas)
-
Heating mantle with temperature control
-
Round-bottom flask and condenser
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve sinapic acid in a suitable high-boiling point solvent.
-
Flush the system with an inert gas to prevent oxidation.
-
Heat the reaction mixture to a high temperature (typically >200°C) under the inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
Crude this compound can be purified using silica gel column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)
-
Crude this compound
-
Collection tubes
Procedure:
-
Prepare the column by packing silica gel in a non-polar solvent (e.g., hexane). This is known as wet-packing.[10][11]
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.[11]
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent to facilitate the separation of compounds.
-
Collect fractions and monitor them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using reverse-phase HPLC.
Typical HPLC Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at approximately 280 nm.
-
Injection Volume: 10-20 µL
Antioxidant Activity Assessment using the Rancimat Method
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats, and thus the efficacy of an antioxidant.[1][12][13]
Procedure:
-
A sample of a purified oil or fat (e.g., lard) is mixed with a known concentration of this compound (e.g., 20, 40, 80 mg per 100g of oil).[12]
-
The mixture is placed in the Rancimat apparatus and heated to a specific temperature (e.g., 110°C) while a continuous stream of purified air is passed through it.[1][12]
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured. A sharp increase in conductivity marks the induction time, which is the point of rapid oxidation.[1]
-
The antioxidant activity is determined by comparing the induction time of the oil with the antioxidant to that of a control sample without the antioxidant. The result is often expressed as an induction period (IP) or an antioxidant activity index (AAI).[12][13]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most prominent. It is also reported to have potential anti-cancer effects by inducing apoptosis in tumor cells.[]
Antioxidant and Anti-inflammatory Mechanisms
As a phenolic compound, this compound can scavenge free radicals, thereby mitigating oxidative stress. Its anti-inflammatory effects are, in part, attributed to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Proposed Anti-Cancer Signaling Pathway
Research suggests that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the activation of the mitochondrial apoptotic cascade.[14][15]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a range of interesting physical properties. Its significant antioxidant and potential anti-cancer activities, mediated through pathways such as the MAPK signaling cascade, make it a molecule of high interest for researchers in drug development and food science. The experimental protocols provided herein offer a practical basis for the synthesis, purification, and analysis of this compound, facilitating further investigation into its therapeutic and industrial applications.
References
- 1. metrohm.com [metrohm.com]
- 2. Research progress on this compound in beer [manu61.magtech.com.cn]
- 4. This compound | C10H12O3 | CID 35960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 28343-22-8 [sigmaaldrich.com]
- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Determination of antioxidant activity in accordance with the Rancimat method | Metrohm [metrohm.com]
- 14. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
4-Vinylsyringol solubility in different solvents
An In-Depth Technical Guide to the Solubility of 4-Vinylsyringol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a phenolic compound with significant antioxidant and anti-inflammatory properties.[1][] The information herein is intended to support research, development, and formulation activities involving this compound.
Introduction to this compound
This compound, also known as canolol, is a naturally occurring phenolic compound found in rapeseed oil.[] It is recognized for its potent antioxidant and antimutagenic activities, showing potential as a COX-2 inhibitor and in inhibiting tumor cell growth.[] Its chemical structure, featuring a vinyl group and two methoxy groups on a phenol backbone, dictates its solubility characteristics.
Solubility of this compound
The solubility of a compound is a critical parameter in drug development and various research applications, influencing bioavailability, formulation, and experimental design. This section details the known solubility of this compound in common laboratory solvents.
Quantitative and Qualitative Solubility Data
Direct quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, existing data and qualitative descriptions are summarized in the table below.
| Solvent | Quantitative Solubility | Qualitative Description |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be required)[1] | Slightly Soluble[] |
| Methanol | Data not available | Slightly Soluble[] |
| Water | Data not available | Likely poorly soluble |
| Ethanol | Data not available | Likely soluble |
| Acetone | Data not available | Likely soluble |
| Ethyl Acetate | Data not available | Data not available |
Note on Data Gaps: The lack of specific quantitative data for many solvents highlights an area for future research. The qualitative descriptions are based on vendor-supplied information. The likely solubility in water, ethanol, and acetone is inferred from the behavior of structurally similar phenolic compounds.
Comparative Solubility with Sinapic Acid
To provide further context, the solubility of sinapic acid, a structurally related phenolic compound, is presented. Sinapic acid shares the same 4-hydroxy-3,5-dimethoxyphenyl core but has a carboxylic acid group instead of a vinyl group. This difference is expected to influence solubility, particularly in aqueous and protic solvents.
| Solvent | Quantitative Solubility of Sinapic Acid |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[3] |
| Dimethylformamide (DMF) | ~10 mg/mL[3] |
| 1:3 DMSO:Phosphate-Buffered Saline (PBS) pH 7.2 | ~0.25 mg/mL[3] |
| Water | Slightly soluble[4] |
| Methanol | Soluble[4] |
| Ethanol | Soluble[5] |
The mole fraction solubility of sinapic acid has been shown to be highest in DMSO, followed by other polar organic solvents, and lowest in water.[5] This trend is likely to be similar for this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6] The following protocol is a generalized procedure suitable for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps or flasks with stoppers
-
Analytical balance
-
Shaker or orbital incubator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes for dilutions
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the liquid phase by either centrifugation or filtration. This step should be performed at the same temperature as the equilibration to avoid changes in solubility.
-
Sample Preparation for Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve of known concentrations.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. The provided data and protocols can aid in the design of future studies and the formulation of products containing this promising compound. Further research is encouraged to establish a more comprehensive quantitative solubility profile of this compound in a broader range of solvents.
References
An In-Depth Technical Guide to the Thermal Degradation of 4-Vinylsyringol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylsyringol, a phenolic compound of interest in various industrial and research sectors, is known to be formed through the thermal decarboxylation of sinapic acid. Understanding its thermal stability and degradation pathways is crucial for applications where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the current knowledge on the thermal degradation of this compound. It covers its formation from sinapic acid, proposes a putative degradation pathway, and outlines detailed experimental protocols for its thermal analysis using thermogravimetric analysis (TGA), pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), and thermogravimetric analysis-Fourier transform infrared spectroscopy (TGA-FTIR). While specific quantitative data on the thermal degradation of isolated this compound is limited in the current literature, this guide provides valuable information on its precursor and lays the groundwork for future investigations.
Introduction
This compound (4-ethenyl-2,6-dimethoxyphenol) is a naturally occurring phenolic compound found in various plant sources and is also a significant product of lignin pyrolysis.[1] Its antioxidant and potential pharmacological properties have garnered interest in the food, flavor, and pharmaceutical industries.[2][] Given that many processing and manufacturing techniques involve heat, a thorough understanding of the thermal behavior of this compound is paramount to ensure its stability and predict the formation of potential degradation products. This guide aims to consolidate the available information on the thermal degradation of this compound and provide detailed experimental methodologies for its characterization.
Thermal Degradation Pathway
The primary and most well-documented thermal reaction involving this compound is its formation from the decarboxylation of sinapic acid.[2] This reaction is initiated by heat and results in the loss of a carboxyl group as carbon dioxide.
Caption: Thermal decarboxylation of sinapic acid to this compound.
Further degradation of this compound at higher temperatures is likely to involve reactions of the vinyl group and the phenolic hydroxyl group. While specific studies on this compound are scarce, literature on the pyrolysis of similar phenolic compounds suggests that potential degradation pathways could include:
-
Polymerization/Oligomerization: The vinyl group can undergo polymerization to form oligomers and polymers of this compound.
-
Side-chain reactions: The vinyl group can be cleaved or rearranged, leading to the formation of other phenolic compounds.
-
Ring-opening reactions: At very high temperatures, the aromatic ring can break down, leading to the formation of smaller, volatile compounds.
Quantitative Data
As of the current literature, there is a notable absence of specific quantitative data from thermogravimetric analysis (TGA) or detailed product distribution from pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) for isolated this compound. However, data on its precursor, sinapic acid, provides valuable insights into the temperature at which its formation and potential subsequent degradation may occur.
| Compound | Thermal Event | Temperature (°C) | Technique | Reference |
| Sinapic Acid | Onset of decarboxylation | ~160-180 | Various | [4] |
| Sinapic Acid | Formation of this compound | 170-200 | Py-GC/MS | [4] |
Note: The temperatures provided are approximate and can be influenced by factors such as heating rate, atmosphere, and the presence of other compounds.
Experimental Protocols
To address the gap in the literature, the following detailed experimental protocols are proposed for the comprehensive thermal analysis of this compound. These protocols are based on established methodologies for the analysis of similar phenolic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier transform infrared spectrometer (FTIR) for evolved gas analysis is recommended.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.
-
Set the initial temperature to 30°C.
-
Program the temperature to ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the mass loss as a function of temperature. If coupled to an MS or FTIR, simultaneously record the spectra of the evolved gases.
-
Data Analysis:
-
Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).
-
Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the DTG peak), and the residual mass at the end of the experiment.
-
Analyze the evolved gas data to identify the degradation products.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile degradation products of this compound at different temperatures.
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS).
Caption: Experimental workflow for Py-GC/MS analysis.
Methodology:
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature. It is recommended to perform experiments at multiple temperatures (e.g., 200°C, 300°C, 400°C, 500°C, and 600°C) to observe the evolution of degradation products. Use a pyrolysis time of 10-20 seconds.
-
GC: Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Program the oven temperature, for example, from 50°C (hold for 2 min) to 280°C at a rate of 10°C/min (hold for 10 min).
-
MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-550.
-
-
Data Acquisition: Initiate the pyrolysis and acquire the chromatogram and mass spectra.
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Analyze the changes in the product distribution as a function of pyrolysis temperature to elucidate the degradation pathway.
-
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the functional groups of the evolved gases during the thermal degradation of this compound in real-time.
Instrumentation: A thermogravimetric analyzer (TGA) connected to a Fourier transform infrared spectrometer (FTIR) via a heated transfer line.
Methodology:
-
Sample Preparation: Prepare the sample as described for TGA.
-
Instrument Setup:
-
TGA: Use the same temperature program as described for the TGA analysis.
-
Transfer Line and Gas Cell: Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved products (e.g., 200-250°C).
-
FTIR: Set the FTIR to continuously collect spectra of the gas stream from the TGA.
-
-
Data Acquisition: Start the TGA run and simultaneously begin FTIR data collection.
-
Data Analysis:
-
Correlate the FTIR spectra with the mass loss events observed in the TGA curve.
-
Identify the characteristic absorption bands in the FTIR spectra to determine the functional groups of the evolved gases (e.g., C=O for carbon dioxide, O-H for water, C-H for hydrocarbons).
-
Conclusion
The thermal degradation of this compound is a critical area of study for its application in various industries. While it is well-established that this compound is a primary product of the thermal decarboxylation of sinapic acid, a detailed understanding of its own thermal stability and degradation pathways remains a significant knowledge gap. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the thermal behavior of this compound. Future studies employing these techniques are essential to generate the much-needed quantitative data that will enable a more complete understanding of the thermal degradation of this important phenolic compound.
References
Methodological & Application
Application of 4-Vinylsyringol as a Food Antioxidant: A Detailed Overview for Researchers
For Immediate Release
[City, State] – [Date] – 4-Vinylsyringol (4-VS), a naturally occurring phenolic compound, is garnering significant attention within the food science community for its potent antioxidant properties. This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-VS, including its mechanism of action, efficacy in various food systems, and detailed experimental protocols for its evaluation.
Introduction to this compound (Canolol)
This compound, also known as canolol, is a phenolic compound formed from the thermal decarboxylation of sinapic acid, which is abundant in rapeseed (canola) and mustard seeds. Its unique chemical structure, featuring a vinyl group and two methoxy groups on the phenolic ring, contributes to its significant antioxidant activity. Research has demonstrated its potential to inhibit lipid oxidation, thereby extending the shelf-life and maintaining the quality of food products. Beyond its antioxidant capabilities, 4-VS has also been noted for its potential anti-inflammatory and anti-cancer properties.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of this compound involves its ability to donate a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. The presence of two electron-donating methoxy groups on the aromatic ring enhances its radical scavenging capacity.
Caption: Antioxidant mechanism of this compound (4-VS).
Quantitative Antioxidant Activity
The antioxidant efficacy of this compound has been evaluated using various assays. The following tables summarize the available quantitative data, comparing 4-VS with other common food antioxidants.
Table 1: Radical Scavenging Activity of this compound and Comparative Antioxidants
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| This compound (4-VS) | Data not available | Data not available | - |
| 4-Vinylguaiacol (4-VG) | Weaker than corresponding phenolic acids in polar medium | Higher than corresponding phenolic acids in emulsion systems | [1] |
| BHT (Butylated hydroxytoluene) | ~18 - 45 | ~2.9 | [2] |
| Trolox | ~4 - 8 | ~3.5 | [3] |
| Ascorbic Acid | ~5 - 10 | ~2 | [4] |
| Gallic Acid | ~1 - 5 | ~1 | [4] |
Note: IC50 values can vary depending on the specific assay conditions. The data for BHT, Trolox, Ascorbic Acid, and Gallic Acid are provided as a general range from literature for comparative purposes.
Table 2: Efficacy of this compound in Inhibiting Lipid Oxidation in Food Models
| Food System | Antioxidant (Concentration) | Method | Key Findings | Reference |
| Rapeseed, Flaxseed, Olive Oils | 4-VS (20, 40, 80 mg/100g) | Rancimat (110°C) | Increased induction period. Less effective than 4-Vinylguaiacol. | [5] |
| Soybean Oil | 4-VS (500 ppm) | Peroxide Value (PV) & TBARS | Significantly higher oxidative stability compared to α-tocopherol and sinapic acid. | |
| Oil-in-water emulsion | 4-Vinyl derivatives | Peroxyl radical scavenging | Higher activity than corresponding phenolic acids. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound as a food antioxidant.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of 4-VS.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of 4-VS solutions: Prepare a series of dilutions of 4-VS in methanol.
-
Assay: a. To each well of a 96-well microplate, add 100 µL of the DPPH solution. b. Add 100 µL of the different concentrations of 4-VS solution to the wells. c. For the control, add 100 µL of methanol instead of the 4-VS solution. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of 4-VS.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Objective: To assess the radical scavenging ability of 4-VS against the ABTS radical cation.
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark green/blue solution.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of 4-VS solutions: Prepare a series of dilutions of 4-VS in the same solvent used to dilute the ABTS•+ solution.
-
Assay: a. Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate. b. Add 10 µL of the different concentrations of 4-VS solution to the wells. c. For the control, add 10 µL of the solvent instead of the 4-VS solution. d. Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
IC50 Value: Determine the IC50 value from a plot of percent inhibition against concentration.
Protocol 3: Inhibition of Lipid Peroxidation in an Oil-in-Water Emulsion
Objective: To evaluate the ability of 4-VS to inhibit lipid oxidation in a food-relevant emulsion system.
Materials:
-
This compound
-
A polyunsaturated oil (e.g., flaxseed oil, fish oil)
-
Emulsifier (e.g., Tween 20, whey protein isolate)
-
Phosphate buffer
-
Pro-oxidant (e.g., ferrous sulfate)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Emulsion Preparation: a. Prepare an oil-in-water emulsion by homogenizing the oil, emulsifier, and phosphate buffer. b. Divide the emulsion into aliquots. Add different concentrations of 4-VS to the experimental aliquots. A control group with no added antioxidant should also be prepared.
-
Oxidation Induction: Induce lipid oxidation by adding a pro-oxidant (e.g., ferrous sulfate) and incubating the emulsions at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement of Lipid Oxidation (TBARS Assay): a. At different time points, take a sample from each emulsion. b. Mix the sample with a TBA/TCA solution. c. Heat the mixture in a water bath (e.g., 95°C for 15 minutes) to develop a pink color. d. Cool the samples and measure the absorbance at 532 nm.
-
Calculation: The extent of lipid oxidation is proportional to the absorbance. Compare the absorbance of the samples with 4-VS to the control to determine the inhibitory effect.
Caption: General experimental workflow for evaluating the antioxidant activity of 4-VS.
Signaling Pathways
While the primary antioxidant mechanism of 4-VS is direct radical scavenging, some studies suggest its involvement in cellular signaling pathways. For instance, in non-food related studies, canolol has been shown to induce apoptosis in cancer cells through the ROS-MAPK mediated mitochondrial signaling pathway. Further research is needed to elucidate the specific signaling pathways modulated by 4-VS in the context of food preservation and its potential health benefits.
Caption: Postulated involvement of 4-VS in the ROS-MAPK signaling pathway.
Regulatory Status and Safety
This compound is listed as a flavoring agent in Europe.[6][7][8] Its direct use as a food antioxidant additive is subject to regulatory approval by authorities such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[9][10] Currently, it does not have a specific GRAS (Generally Recognized as Safe) status for this application in the United States.[11] As with any food ingredient, it is crucial to adhere to the specific regulations of the country where the food product will be marketed.
Conclusion
This compound presents a promising natural alternative to synthetic antioxidants for the food industry. Its efficacy in inhibiting lipid oxidation in various food models has been demonstrated. The provided protocols offer a standardized approach for researchers to further evaluate and compare the antioxidant potential of 4-VS. Future research should focus on obtaining more comprehensive quantitative data, elucidating its role in cellular signaling pathways relevant to food systems, and clarifying its regulatory status for broader application as a food antioxidant.
Contact: [Insert Contact Information for Inquiries]
References
- 1. Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of sinapic and ferulic acids derivatives (this compound vs. 4-vinylguaiacol) as antioxidants of rapeseed, flaxseed, and extra virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavouring Group Evaluation 20, Revision 4 | EFSA [efsa.europa.eu]
- 7. Flavouring Group Evaluation 06, Revision 4 | EFSA [efsa.europa.eu]
- 8. Flavouring Group Evaluation 09, Revision 4 | EFSA [efsa.europa.eu]
- 9. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [ecfr.gov]
- 10. Re-evaluation - Food Safety - European Commission [food.ec.europa.eu]
- 11. Food Additives and GRAS Ingredients - Information for Consumers | FDA [fda.gov]
4-Vinylsyringol: A Flavor Precursor in Beverages - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylsyringol (4-VS), a phenolic compound derived from the decarboxylation of sinapic acid, is an emerging molecule of interest in the beverage industry and biomedical research. While structurally similar to the well-known flavor compound 4-vinylguaiacol (4-VG), 4-VS imparts distinct sensory characteristics, often described as smoky, burnt, or tobacco-like.[1] Beyond its role as a flavor precursor, this compound exhibits potent antioxidant, anti-mutagenic, and anti-cancer properties, making it a subject of interest for its potential health benefits.[1] This document provides detailed application notes and experimental protocols for the study of this compound in beverages, intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Formation
Chemical Name: 2,6-dimethoxy-4-vinylphenol Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol Precursor: Sinapic Acid
This compound is primarily formed through the enzymatic or thermal decarboxylation of sinapic acid, a hydroxycinnamic acid naturally present in various plant-based raw materials used in beverage production, such as malted barley and grapes.
Sensory Profile and Significance in Beverages
The sensory impact of this compound is concentration-dependent and can be considered a desirable characteristic or an off-flavor depending on the beverage type and consumer preference. It is a known contributor to the flavor profile of certain beers, particularly aged lagers and some specialty styles like Bavarian-style weissbiers and lambics fermented with wild yeasts.[1]
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data related to this compound in beverages.
Table 1: Sensory Threshold of this compound
| Beverage Matrix | Sensory Threshold | Reference |
| Beer | ~0.5 ppm (500 µg/L) | [1] |
Table 2: Concentration of this compound Precursor (Sinapic Acid) in Raw Materials
| Raw Material | Typical Concentration Range | Factors Influencing Concentration | Reference |
| Malted Barley | Varies significantly | Malting process (steeping, germination, kilning) | [2][3] |
| Grapes | Varies by varietal and ripeness | Grape variety, sun exposure, viticultural practices | |
| Coffee Beans (Green) | High | Coffee variety | [4][5] |
Table 3: Factors Influencing this compound Formation in Beverages
| Factor | Effect on 4-VS Formation | Beverage Examples |
| Yeast Strain | Strain-dependent enzymatic activity (phenolic acid decarboxylase) | Beer, Wine |
| Fermentation Temperature | Higher temperatures can increase enzymatic activity and thermal degradation of precursors | Beer, Wine |
| Aging/Storage | Can lead to the formation of 4-VS from precursors | Beer, Wine |
| Roasting | Thermal degradation of sinapic acid can lead to 4-VS formation | Coffee |
| Malting | Can increase the availability of free sinapic acid | Beer |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Quantification of this compound and Sinapic Acid by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the simultaneous quantification of the non-volatile precursor, sinapic acid, and the volatile product, this compound.
1. Sample Preparation: 1.1. Degas carbonated beverages by sonication for 15 minutes. 1.2. Centrifuge the sample at 10,000 x g for 10 minutes to remove suspended solids. 1.3. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Gradient to 30% B
-
20-25 min: Gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 5% B
-
35-40 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
DAD Wavelength: Monitor at 320 nm for sinapic acid and 260 nm for this compound.
3. Calibration: 3.1. Prepare stock solutions of sinapic acid and this compound in methanol (1 mg/mL). 3.2. Create a series of calibration standards by diluting the stock solutions in a model beverage solution (e.g., 5% ethanol in water) to cover the expected concentration range in the samples. 3.3. Inject the standards and construct a calibration curve by plotting peak area against concentration for each analyte.
4. Quantification: 4.1. Inject the prepared beverage samples. 4.2. Identify the peaks for sinapic acid and this compound based on their retention times compared to the standards. 4.3. Quantify the concentration of each analyte in the samples using the calibration curves.
Protocol 2: Analysis of Volatile Phenols including this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific for the analysis of volatile phenolic compounds.
1. Sample Preparation and Extraction:
-
Liquid-Liquid Extraction (LLE): 1.1. To 10 mL of the beverage sample, add 2 g of NaCl and 1 mL of an internal standard solution (e.g., 4-ethylguaiacol-d5 in methanol). 1.2. Extract twice with 5 mL of dichloromethane by vortexing for 2 minutes. 1.3. Combine the organic layers and dry over anhydrous sodium sulfate. 1.4. Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.
-
Headspace Solid-Phase Microextraction (HS-SPME): 1.1. Place 10 mL of the beverage sample and 2 g of NaCl in a 20 mL headspace vial. 1.2. Add an internal standard. 1.3. Equilibrate the sample at 60 °C for 15 minutes with agitation. 1.4. Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60 °C.
2. GC-MS System and Conditions:
-
GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C (splitless mode for LLE, direct thermal desorption for SPME).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 5 °C/min to 150 °C.
-
Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan (m/z 40-300).
-
SIM ions for this compound: m/z 180 (quantifier), 165, 137.
-
3. Quantification: 3.1. Prepare calibration standards in a model beverage matrix and analyze them using the same extraction and GC-MS method. 3.2. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. 3.3. Quantify this compound in the beverage samples using the calibration curve.
Enzymatic Activity of Beverage Yeasts
The formation of this compound is primarily driven by the enzymatic activity of phenolic acid decarboxylase (PAD).
-
Saccharomyces cerevisiae : Most brewing strains of Saccharomyces cerevisiae possess the genes (PAD1 and FDC1) responsible for the decarboxylation of hydroxycinnamic acids.[6] However, the activity of these enzymes on sinapic acid can be lower compared to other substrates like ferulic acid.
-
Brettanomyces bruxellensis : Interestingly, studies have shown that the phenolic acid decarboxylase from Brettanomyces bruxellensis is unable to metabolize sinapic acid.[7][8] This suggests that in beverages where Brettanomyces is the primary spoilage or secondary fermentation organism, the formation of this compound from sinapic acid is unlikely to be a significant pathway.
-
Other Microorganisms: Certain fungi, such as Neolentinus lepideus, have been found to possess a highly active phenolic acid decarboxylase that can efficiently convert sinapic acid to this compound.
Impact of Processing on this compound and its Precursor
-
Malting: The malting process, particularly germination, can lead to an increase in the concentration of free sinapic acid in barley, making it more available for subsequent conversion to this compound during brewing.[2][9]
-
Roasting: The roasting of coffee beans leads to the degradation of chlorogenic acids, which can release sinapic acid.[4][10] Further thermal degradation can then convert sinapic acid to this compound.
-
Aging: During the aging of beverages like beer and wine, residual sinapic acid can be slowly converted to this compound, contributing to changes in the flavor profile over time.[6]
Conclusion and Future Research
This compound is a multifaceted compound that acts as a significant flavor precursor in a variety of beverages and possesses noteworthy bioactive properties. The protocols and data presented in this document provide a framework for researchers to investigate the formation, concentration, and impact of this compound. Further research is warranted to expand the quantitative data on 4-VS concentrations in a wider range of beverages, to explore the full spectrum of its physiological effects, and to better understand the enzymatic capabilities of various industrially important microorganisms in relation to sinapic acid metabolism.
References
- 1. Research progress on this compound in beer [manu61.magtech.com.cn]
- 2. View of Influence of Malt Modifications on the Concentrations of Free Phenolic Acids in Wheat and Barley Malts [brewingscience.de]
- 3. researchgate.net [researchgate.net]
- 4. The effect of coffee beans roasting on its chemical composition | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 5. How Coffee Changes When It's Roasted - Two Chimps Coffee [twochimpscoffee.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of malting on phenolic compounds and radical scavenging activity in grains and breakfast cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arrudanappi.com [arrudanappi.com]
Isolating 4-Vinylsyringol from Natural Products: An Application Note and Protocol
Abstract
4-Vinylsyringol, also known as canolol, is a lipophilic phenolic compound of significant interest to the pharmaceutical and food industries due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1] This document provides a detailed protocol for the isolation and purification of this compound from a readily available natural source: defatted rapeseed (canola) meal. The protocol outlines methods for efficient extraction, chromatographic purification, and subsequent quantification. Additionally, this note includes a summary of reported yields and visual representations of key signaling pathways modulated by this compound, namely the p38 MAPK and COX-2 inflammatory pathways. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound is a naturally occurring phenolic compound that is primarily formed through the thermal decarboxylation of sinapic acid. This process often occurs during the pressing and roasting of oilseeds, particularly rapeseed.[1] While crude rapeseed oil contains significant amounts of this compound, with some reports indicating it constitutes up to 85% of the total phenolic content, much of it is lost during the refining process.[2][3] Consequently, the defatted meal remaining after oil extraction presents a valuable and concentrated source for the isolation of this bioactive compound. The methodologies presented herein are designed to maximize the extraction efficiency and yield of high-purity this compound for research and development purposes.
Data Presentation: this compound Yields from Rapeseed Meal
The yield of this compound from rapeseed meal is highly dependent on the pre-treatment and extraction methodology employed. Elevated temperatures during processing can significantly enhance the conversion of sinapic acid to this compound. The following table summarizes reported yields from various studies to provide a comparative overview.
| Starting Material | Extraction Method | Key Parameters | Reported Yield of this compound | Reference |
| Defatted Canola Meal | Ultrasound-Assisted Extraction | Pre-treatment at 160°C for 10 min | 453.4 ± 17.66 µg/g DW | (Nandasiri et al., 2022) |
| Defatted Canola Meal | Ultrasound-Assisted Extraction | Pre-treatment at 180°C for 5 min | 427.1 ± 7.12 µg/g DW | (Nandasiri et al., 2022) |
| Canola Meal | Microwave-Assisted Extraction | 70% Methanol, 151°C for 15.43 min | Optimized for canolol extractability | (Mayengbam et al., 2023) |
| Canola Meal | Microwave-Assisted Extraction | 70% Ethanol, 170°C for 19.31 min | Optimized for canolol extractability | (Mayengbam et al., 2023) |
| Canola Meal | Hydrolysis & Microwave Decarboxylation | 2 M NaOH hydrolysis followed by microwave | 4.2 mg/g | (Khattab et al., 2014) |
DW: Dry Weight
Experimental Protocols
This section provides a detailed, step-by-step protocol for the isolation and purification of this compound from defatted rapeseed meal.
Part 1: Extraction of this compound from Rapeseed Meal
This protocol utilizes Microwave-Assisted Extraction (MAE) for its efficiency in both extracting phenolic compounds and promoting the conversion of sinapic acid to this compound.
Materials and Reagents:
-
Defatted rapeseed (canola) meal, finely ground
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Deionized water
-
Microwave extraction system
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Finely grind commercially available defatted rapeseed meal to increase the surface area for extraction.
-
Solvent Preparation: Prepare a 70% (v/v) methanol or 70% (v/v) ethanol solution with deionized water.
-
Microwave-Assisted Extraction:
-
Place 10 g of the ground rapeseed meal into a microwave extraction vessel.
-
Add 200 mL of the 70% methanol or ethanol solvent.
-
Secure the vessel in the microwave extraction system.
-
Set the extraction parameters to a temperature of 160°C for a holding time of 15 minutes. The system will ramp up to the set temperature and pressure.
-
-
Filtration and Centrifugation:
-
After the extraction is complete and the vessel has cooled, filter the mixture through Whatman No. 1 filter paper to remove the bulk solid material.
-
Centrifuge the resulting filtrate at 4000 x g for 15 minutes to pellet any remaining fine suspended particles.
-
-
Solvent Evaporation:
-
Carefully decant the supernatant.
-
Concentrate the supernatant using a rotary evaporator at 40°C under reduced pressure to remove the methanol/ethanol. The resulting aqueous extract will be enriched with phenolic compounds, including this compound.
-
-
Liquid-Liquid Partitioning (Optional Clean-up):
-
To the concentrated aqueous extract, add an equal volume of ethyl acetate.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the upper ethyl acetate layer. This compound, being lipophilic, will preferentially partition into the ethyl acetate.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure to yield the crude phenolic extract.
-
Part 2: Purification of this compound by Column Chromatography
This part of the protocol describes the purification of the crude extract using silica gel column chromatography followed by preparative HPLC for obtaining high-purity this compound.
Materials and Reagents:
-
Crude phenolic extract from Part 1
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
Procedure:
A. Silica Gel Column Chromatography (Initial Purification):
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude phenolic extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
Collect fractions of a consistent volume using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., 70:30 hexane:ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions that contain the major spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).
-
-
Concentration:
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound extract.
-
B. Preparative HPLC (Final Purification):
-
Sample Preparation: Dissolve the partially purified extract in the initial mobile phase for HPLC.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable gradient, for example, 30% B to 70% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 280 nm.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Collect the peak corresponding to the retention time of this compound.
-
-
Final Processing:
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for isolating this compound and the key signaling pathways it is known to modulate.
Caption: Experimental workflow for the isolation of this compound.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Caption: this compound as an inhibitor of the COX-2 inflammatory pathway.
References
Application Notes: The Use of 4-Vinylsyringol in Lipid Oxidation Studies
Introduction
4-Vinylsyringol (also known as canolol) is a potent, lipid-soluble natural phenolic antioxidant.[][2] It is formed through the thermal decarboxylation of sinapic acid, a compound commonly found in rapeseed (canola).[][2][3] This process typically occurs during the high-temperature pressing of canola oil.[][2] Due to its strong antioxidant and antimutagenic properties, this compound is of significant interest in the food and pharmaceutical industries for its ability to inhibit lipid oxidation, thereby extending the shelf life of products and protecting against oxidative damage.[][3] Its antiradical scavenging activity has been reported to be substantially greater than that of well-known antioxidants such as α-tocopherol, vitamin C, β-carotene, and quercetin.[2]
Mechanism of Antioxidant Action
Like other phenolic antioxidants, this compound inhibits lipid oxidation primarily by acting as a free radical scavenger. The process of lipid oxidation is a chain reaction involving three stages: initiation, propagation, and termination. During the propagation phase, peroxyl radicals (ROO•) are formed, which can abstract hydrogen from other lipid molecules, creating a cascade of oxidation. This compound can donate a hydrogen atom from its phenolic hydroxyl group to these peroxyl radicals, converting them into more stable hydroperoxides (ROOH) and forming a stable phenoxyl radical. This action effectively breaks the chain reaction, preventing further degradation of lipids. The additional methoxy groups on the syringol structure enhance its antioxidant capacity.[]
References
Troubleshooting & Optimization
Technical Support Center: Quantification of 4-Vinylsyringol in Complex Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of 4-vinylsyringol (4-VS) in complex matrices. It is intended for researchers, scientists, and professionals in drug development and food and beverage industries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which common samples is it found?
A1: this compound (4-VS), also known as canolol, is a phenolic compound.[][2] It is recognized for its antioxidant properties and contributes to the flavor profile of various products.[][3] 4-VS is commonly found in:
-
Beer: It can impart a smoky or burned note and is associated with the flavor of aged and certain specialty beers like Bavarian-style weissbiers and some lambics.[4] It is formed from the precursor sinapic acid through decarboxylation.[3][4]
-
Rapeseed (Canola) Oil: In its crude form, rapeseed oil contains a high concentration of this compound, which constitutes about 85% of its total phenolic content.[] However, the refining process significantly reduces its concentration.[]
-
Other Food Products: It is used as a flavoring agent in various foods and seasonings due to its natural clove-like aroma.[]
Q2: What are the primary challenges in quantifying this compound in complex samples?
A2: The primary challenge in quantifying 4-VS in complex matrices is the matrix effect .[5][6] This phenomenon, prevalent in LC-MS and GC-MS analysis, involves the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix.[7][8][9] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[5][8][9] Other challenges include potential degradation of the analyte during sample preparation and the presence of isomeric compounds that can interfere with the analysis.
Q3: Which analytical techniques are most commonly used for this compound quantification?
A3: The most common analytical techniques for the quantification of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds like 4-VS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying trace levels of 4-VS in complex matrices.[5]
The choice between GC-MS and LC-MS/MS often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Possible Causes & Solutions
| Cause | Recommended Action |
| Active Sites in the Injector Liner or Column: | Deactivate the glass wool in the liner or use a liner with a more inert material. Trim the front end of the column (10-15 cm) to remove active sites.[10] |
| Column Overload: | Dilute the sample extract or use a split injection instead of splitless.[10] |
| Inappropriate Injection Temperature: | Optimize the injector temperature. A temperature that is too low can cause peak tailing for less volatile compounds. |
| Slow Injection Speed (Manual Injection): | Ensure a rapid and smooth injection to introduce the sample as a tight band onto the column.[11] |
Issue 2: Inconsistent Results and Poor Reproducibility in LC-MS/MS Analysis
Possible Causes & Solutions
| Cause | Recommended Action |
| Significant Matrix Effects: | Implement matrix-matched calibration standards or use a stable isotope-labeled internal standard (SIL-IS) to compensate for signal suppression or enhancement.[12] Sample dilution can also be a simple and effective way to reduce matrix effects.[13] |
| Inadequate Sample Cleanup: | Improve the sample preparation procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Analyte Degradation: | Ensure the stability of 4-VS in the sample and during the extraction process. This may involve adjusting the pH or adding antioxidants. |
| LC System Carryover: | Optimize the needle wash solvent and increase the wash time between injections to prevent carryover from high-concentration samples. |
Issue 3: Low Analyte Recovery During Sample Preparation
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Extraction Solvent: | Test different extraction solvents or solvent mixtures to find the optimal one for your sample matrix. |
| Improper SPE Cartridge Selection or Elution: | Ensure the SPE sorbent is appropriate for the polarity of 4-VS. Optimize the elution solvent volume and composition to ensure complete elution from the cartridge. |
| Analyte Adsorption to Labware: | Use silanized glassware or polypropylene tubes to minimize the adsorption of phenolic compounds. |
Experimental Protocols
Protocol 1: General Workflow for 4-VS Quantification in Alcoholic Beverages by LC-MS/MS
This protocol outlines a general approach. Specific parameters should be optimized for your instrument and sample matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take 1 mL of the beverage sample.
-
Add 50 µL of an internal standard solution (e.g., this compound-d3).
-
Add 2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two transitions for 4-VS and its internal standard for confirmation and quantification.
-
Protocol 2: General Workflow for 4-VS Quantification in Edible Oils by GC-MS
This protocol provides a general guideline. Optimization of extraction and cleanup is crucial for different oil matrices.
-
Sample Preparation (Solid-Phase Extraction):
-
Dissolve 1 g of the oil sample in 5 mL of hexane.
-
Load the solution onto a conditioned silica SPE cartridge.
-
Wash the cartridge with 10 mL of hexane to remove non-polar lipids.
-
Elute the phenolic compounds with 10 mL of a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
-
Evaporate the eluate to dryness and reconstitute in 1 mL of a suitable solvent for GC injection (e.g., ethyl acetate).
-
-
GC-MS Parameters:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 4-VS.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 2. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]
- 3. Research progress on this compound in beer [manu61.magtech.com.cn]
- 4. beerandbrewing.com [beerandbrewing.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 4-Vinylsyringol Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 4-vinylsyringol (4-VS) from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-VS) and why is it of interest?
A1: this compound, also known as canolol, is a phenolic compound. It is of significant interest to researchers due to its potent antioxidant and potential anti-inflammatory and chemopreventive properties. It is primarily formed from the thermal decarboxylation of sinapic acid, a major phenolic acid in certain plants, particularly in the seeds of Brassicaceae family members like rapeseed (Brassica napus).
Q2: What are the primary plant sources for this compound?
A2: The most significant and commercially relevant source of this compound is rapeseed (canola). While its precursor, sinapic acid, is present in various plants, the processing of rapeseed, especially the heating of seeds during oil extraction, leads to the formation of 4-VS.
Q3: What is the general principle behind obtaining 4-VS from plant material?
A3: The process is typically a two-stage phenomenon. First, the precursor, sinapic acid (often present as sinapine, its choline ester), undergoes decarboxylation to form this compound. This is usually induced by heat. The second stage involves the extraction of the formed 4-VS from the plant matrix using a suitable solvent or extraction technique.
Q4: Which extraction techniques are most effective for this compound?
A4: Several techniques can be employed, including:
-
Solvent Extraction: This is a common method utilizing organic solvents like ethanol, methanol, or acetone. The choice of solvent significantly impacts the extraction yield.
-
Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical carbon dioxide (scCO₂), often with a co-solvent like ethanol, to extract 4-VS. It offers high selectivity and avoids the use of harsh organic solvents.
-
Enzyme-Assisted Extraction: This method can be used to first liberate sinapic acid from its esters, which can then be converted to 4-VS.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Low this compound Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable 4-VS in the extract of unheated plant material. | 4-VS is primarily formed upon heating. | Introduce a heating step (e.g., roasting of rapeseed) prior to extraction. Optimal temperatures for sinapic acid decarboxylation are typically in the range of 160-180°C. |
| Low 4-VS yield despite pre-heating the plant material. | 1. Suboptimal heating temperature or duration: Insufficient heat may lead to incomplete decarboxylation, while excessive heat can cause degradation of 4-VS. 2. Inefficient extraction solvent: The solvent may not be optimal for solubilizing 4-VS from the plant matrix. 3. Poor solvent penetration: The particle size of the plant material may be too large, limiting solvent access to the target compound. | 1. Optimize heating conditions: Experiment with a range of temperatures (e.g., 140-200°C) and durations to find the optimal point for 4-VS formation. 2. Solvent selection: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). Polar solvents like ethanol and methanol are generally effective for phenolic compounds. 3. Reduce particle size: Grind the plant material to a fine powder to increase the surface area for extraction. |
| 4-VS is detected, but the yield is lower than expected based on the literature. | Dimerization of 4-VS: During processing, especially under acidic conditions, 4-VS can dimerize, reducing the yield of the monomeric form.[1] | Control pH: Avoid highly acidic conditions during extraction and processing. Analytical consideration: Use an analytical method (e.g., HPLC-MS) that can identify and quantify both the monomer and dimer of 4-VS to get a complete picture of the conversion. |
HPLC Analysis Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing for the 4-VS peak. | Secondary interactions with the stationary phase: Residual silanol groups on C18 columns can interact with the hydroxyl group of 4-VS, causing tailing. | Mobile phase modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. Column choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of phenolic compounds. |
| Co-elution of 4-VS with other phenolic compounds. | Insufficient chromatographic resolution: The mobile phase gradient or stationary phase may not be optimal for separating structurally similar compounds. | Optimize the gradient: Adjust the gradient profile of the mobile phase (e.g., a shallower gradient) to improve separation. Change stationary phase: If co-elution persists, consider a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column). |
| Irreproducible peak areas or retention times. | 1. Sample instability: 4-VS may degrade or oxidize in solution, especially if exposed to light or high temperatures. 2. Inconsistent sample preparation: Variations in extraction or dilution can lead to variability. 3. HPLC system issues: Fluctuations in pump flow rate, column temperature, or injector volume. | 1. Protect samples: Store extracts and standards in amber vials at low temperatures (e.g., 4°C) and analyze them promptly. 2. Standardize protocol: Ensure consistent and precise execution of the sample preparation steps. 3. System suitability tests: Regularly perform system suitability tests to ensure the HPLC system is performing within specifications. |
| Ghost peaks in the chromatogram. | Carryover from previous injections: Highly retained compounds from previous samples may elute in subsequent runs. | Implement a column wash: After each run or batch, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds. |
Data Presentation
Table 1: Influence of Roasting Temperature on this compound (Canolol) Content in Rapeseed Oil
| Roasting Temperature (°C) | Relative Increase in this compound Content |
| Unroasted | 1x (baseline) |
| 160 | Up to 120x |
Note: This data is based on the thermal decarboxylation of sinapic acid in rapeseed and subsequent oil pressing. The "extraction" in this context is the partitioning of the formed 4-VS into the oil.
Table 2: Yield of 4-Vinylphenols from Hydroxycinnamic Acids via Catalyst-Free Decarboxylation
| Precursor Acid | 4-Vinylphenol Product | Yield (%) |
| p-Coumaric acid | 4-Vinylphenol | 96 |
| Caffeic acid | 4-Vinylcatechol | 92 |
| Ferulic acid | 4-Vinylguaiacol | 95 |
| Sinapic acid | This compound | 93 |
This table illustrates the high efficiency of converting sinapic acid to this compound through a specific chemical synthesis method, which can be indicative of the potential for high yields under optimized thermal conditions.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Roasted Rapeseed Meal
-
Material Preparation:
-
Roast rapeseed at 160°C for 20 minutes.
-
Grind the roasted rapeseed into a fine powder.
-
Defat the rapeseed meal by Soxhlet extraction with n-hexane for 6-8 hours.
-
-
Extraction:
-
Accurately weigh 10 g of the defatted rapeseed meal into a flask.
-
Add 100 mL of 80% ethanol (v/v in water).
-
Macerate for 24 hours at room temperature with continuous stirring.
-
Alternatively, perform ultrasound-assisted extraction for 30 minutes at 40°C.
-
-
Sample Preparation for Analysis:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure at 40°C.
-
Re-dissolve the dried extract in a known volume of the mobile phase used for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC-DAD Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at the UV absorbance maximum of 4-VS (approximately 270-280 nm).
-
Quantification: Use a calibration curve of a pure this compound standard.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Rapeseed Meal
-
Material Preparation:
-
Prepare roasted and defatted rapeseed meal as described in Protocol 1.
-
-
SFE Parameters:
-
Supercritical Fluid: Carbon dioxide (CO₂).
-
Co-solvent: Ethanol (e.g., 5-10% v/v).
-
Temperature: 40-60°C.
-
Pressure: 200-400 bar.
-
Flow Rate: 2-5 mL/min.
-
Extraction Time: 60-120 minutes.
-
-
Extraction Procedure:
-
Load the ground rapeseed meal into the extraction vessel of the SFE system.
-
Set the desired temperature, pressure, and co-solvent percentage.
-
Pump supercritical CO₂ and the co-solvent through the vessel for the specified duration.
-
Collect the extract in a collection vial after depressurization.
-
-
Sample Preparation and Analysis:
-
Evaporate the solvent from the collected extract.
-
Prepare the sample for HPLC analysis as described in Protocol 1.
-
Mandatory Visualizations
Caption: Biosynthesis pathway of sinapic acid and its conversion to this compound.
Caption: General experimental workflow for this compound extraction and analysis.
References
Technical Support Center: 4-Vinylsyringol Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Vinylsyringol during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored in a freezer at temperatures of -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1]
Q2: What are the primary factors that can cause the degradation of this compound during storage?
A2: The main factors contributing to the degradation of this compound are exposure to oxygen (oxidation), light (photodegradation), elevated temperatures, and acidic pH conditions.[][3][4]
Q3: What are the known degradation products of this compound?
A3: The most well-documented degradation product is a dimer of this compound, which can form via an acid-catalyzed dimerization-aromatic substitution reaction.[] Other potential degradation products can arise from the oxidation of the phenolic hydroxyl group and the vinyl group, although these are less specifically characterized in the available literature.
Q4: Can I store this compound in a solution?
A4: While this compound is soluble in solvents like methanol and DMSO, long-term storage in solution is generally not recommended as it may accelerate degradation.[] If short-term storage in solution is necessary, it should be kept at low temperatures (-20°C or -80°C), protected from light, and used as quickly as possible. The stability in different solvents can vary, and it is advisable to perform a stability study for your specific solvent and storage conditions.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (frozen, inert atmosphere, dark), it can be stable for extended periods. However, frequent temperature fluctuations or exposure to air and light will significantly shorten its shelf-life. For critical applications, it is recommended to re-analyze the purity of the compound if it has been stored for a long time or if there are any doubts about the storage conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white to yellowish/brownish, clumping) | Oxidation and/or polymerization of the compound due to exposure to air and/or light. | Discard the product as it is likely degraded. Ensure that future storage is under an inert atmosphere and protected from light. |
| Decreased purity observed by analytical methods (e.g., HPLC, GC-MS) | Degradation due to improper storage conditions (temperature, exposure to air/light, acidic environment). | Review storage procedures. Ensure the compound is stored at ≤ -20°C under an inert atmosphere and protected from light. If the compound was exposed to acidic conditions, dimerization may have occurred. |
| Inconsistent experimental results using a previously reliable batch of this compound | Degradation of the compound after the container was opened and used multiple times. | Aliquot the compound upon first use to minimize repeated freeze-thaw cycles and exposure to air and moisture. Re-evaluate the purity of the current stock. |
| Presence of an unexpected peak in the chromatogram with a mass corresponding to a dimer | Acid-catalyzed dimerization. This can be triggered by acidic contaminants in the storage container or solvent. | Use high-purity, neutral glassware and solvents for storage and handling. If dimerization is a persistent issue, consider purification of the compound before use. |
Quantitative Data on Stability
Currently, there is a lack of publicly available, detailed kinetic data on the degradation of this compound under various stress conditions. The primary known degradation pathway is dimerization, which is promoted by acidic conditions. Phenolic compounds, in general, are susceptible to oxidation, and this process is accelerated by elevated temperature, light, and higher pH.[3][4]
Table 1: General Stability of Phenolic Compounds under Different pH Conditions
| pH Range | General Stability of Phenolic Compounds | Reference |
| Acidic (pH < 7) | Generally more stable, though some specific acid-catalyzed reactions like dimerization of this compound can occur. | [3] |
| Neutral to Alkaline (pH ≥ 7) | Increased susceptibility to oxidation and degradation. | [3][4][5][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or other suitable solvent
-
pH meter
-
HPLC-UV/MS system
-
GC-MS system
-
Photostability chamber
-
Oven
3. Methodology:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a solution of this compound (in a photostable solvent like methanol) to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Control Sample: Prepare a solution of this compound in the same solvent and keep it at the recommended storage condition (-20°C, protected from light).
4. Analysis: Analyze all samples (stressed and control) by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and to detect and identify any degradation products. GC-MS can also be used for the analysis of volatile degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general approach for developing an HPLC method to quantify this compound and separate it from its potential degradation products.
1. Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound.
2. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound reference standard
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point for phenolic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 260-280 nm is expected to be suitable).
-
Injection Volume: 10 µL
4. Method Development and Validation:
-
Specificity: Inject solutions of this compound and its forced degradation samples to ensure that the degradation product peaks are well-resolved from the main peak.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the method.
-
Accuracy and Precision: Perform recovery studies and replicate injections to determine the accuracy and precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Visualizations
References
- 1. This compound | 28343-22-8 [sigmaaldrich.com]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Vinylsyringol Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of 4-vinylsyringol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the decarboxylation of its precursor, sinapinic acid.[1][2] This reaction can be achieved through several protocols, including thermal heating, microwave irradiation, or enzymatic conversion.
Q2: My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in this compound synthesis can stem from several factors:
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Incomplete Decarboxylation: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or inefficient heat transfer.
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Polymerization of the Product: this compound, like other vinylphenols, is susceptible to polymerization, especially at elevated temperatures.[3] This side reaction can significantly reduce the yield of the desired monomer.
-
Side Reactions: Besides polymerization, other side reactions may occur, leading to the formation of byproducts such as the this compound dimer.
-
Suboptimal Reaction Conditions: Incorrect solvent choice, improper concentration of reagents, or the presence of impurities in the starting material can all negatively impact the reaction efficiency.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps if not performed carefully.
Q3: How can I monitor the progress of my this compound synthesis?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the reaction mixture on a silica gel TLC plate and elute with a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate). The starting material, sinapinic acid, is more polar and will have a lower Rf value than the product, this compound.
-
HPLC: An HPLC system with a C18 column and a UV detector is ideal for quantitative monitoring.[4][5][6] A gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile allows for the separation and quantification of sinapinic acid and this compound.[5][6]
Q4: What are the recommended storage conditions for this compound?
To prevent degradation and polymerization, this compound should be stored in an inert atmosphere, protected from light, and at low temperatures, typically in a freezer at -20°C.
Troubleshooting Guides
Problem 1: Low or No Product Formation (Incomplete Decarboxylation)
Symptoms:
-
TLC analysis shows a prominent spot corresponding to the starting material (sinapinic acid) and a faint or no spot for the product (this compound).
-
HPLC analysis indicates a large peak for sinapinic acid and a small or negligible peak for this compound.[4]
-
The isolated yield is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Temperature | For thermal methods, ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 140-200°C in a high-boiling solvent like DMF).[3] Use a high-precision thermometer and ensure uniform heating. |
| Inadequate Reaction Time | Monitor the reaction progress using TLC or HPLC. If the reaction has not reached completion, extend the reaction time. |
| Inefficient Heat Transfer | Ensure vigorous stirring of the reaction mixture to promote even heat distribution, especially for thermal methods. For microwave synthesis, ensure the reaction vessel is appropriate for the microwave reactor and that the stirring is effective. |
| Enzyme Inactivity (for enzymatic synthesis) | Verify the activity of the phenolic acid decarboxylase (PAD) enzyme. Ensure the pH and temperature of the reaction buffer are optimal for the specific enzyme used (e.g., pH 6.0-7.5, 37-45°C for Neolentinus lepideus PAD).[7] |
Problem 2: Formation of Insoluble Material (Polymerization)
Symptoms:
-
The reaction mixture becomes viscous, cloudy, or contains a solid precipitate.
-
Difficulty in isolating the product due to the presence of a polymeric substance.
-
Low yield of the desired monomeric this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | While heat is required for decarboxylation, excessive temperatures can promote radical polymerization. Optimize the temperature to find a balance between efficient decarboxylation and minimal polymerization.[3] |
| Presence of Oxygen | Oxygen can initiate radical polymerization. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Absence of a Polymerization Inhibitor | Add a radical inhibitor, such as hydroquinone or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), to the reaction mixture to suppress polymerization.[8][9][10][11] |
Problem 3: Difficulty in Purifying this compound
Symptoms:
-
Co-elution of the product with starting material or byproducts during column chromatography.
-
Multiple spots or overlapping spots on TLC analysis of the purified product.
-
Impure fractions confirmed by HPLC or NMR analysis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate TLC/Column Chromatography Solvent System | Optimize the mobile phase for better separation. For silica gel chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. A common starting point for TLC analysis is a 10:1 to 3:1 mixture of petroleum ether:ethyl acetate.[12] |
| Formation of this compound Dimer | The dimer is less polar than the monomer. Adjusting the solvent gradient during column chromatography can help in separating the monomer from the dimer. Characterization of fractions by NMR and Mass Spectrometry can confirm the presence of the dimer.[13] |
| Overloading the Chromatography Column | Do not exceed the loading capacity of your column. Overloading leads to poor separation. Use an appropriate amount of silica gel for the amount of crude product being purified. |
| Improper Column Packing | Ensure the chromatography column is packed uniformly to avoid channeling, which leads to inefficient separation. |
Experimental Protocols
Protocol 1: Catalyst-Free Thermal Decarboxylation of Sinapinic Acid
This protocol is adapted from a general procedure for the decarboxylation of hydroxycinnamic acids.[3][14]
Materials:
-
Sinapinic acid
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Add sinapinic acid to a round-bottom flask.
-
Add DMF to dissolve the sinapinic acid (e.g., 0.2 mmol of sinapinic acid in 1 ml of DMF).[3]
-
Flush the flask with an inert gas and attach a reflux condenser.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The optimal temperature may vary, but temperatures around 200°C for 30 minutes have been reported to give good yields for similar compounds.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether or a mixture with a small amount of ethyl acetate, such as 95:5 petroleum ether:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: TLC and HPLC Parameters for Analysis
| Parameter | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica gel 60 F254 | C18 reverse-phase column |
| Mobile Phase | Petroleum ether: Ethyl Acetate (e.g., 9:1 to 1:1 v/v) | Gradient of acidified water (e.g., with 0.1% formic or phosphoric acid) and Methanol/Acetonitrile[5][15][16] |
| Detection | UV light (254 nm) | UV Detector (e.g., 280 nm for this compound, 330 nm for sinapic acid)[17] |
| Expected Rf/Retention Time | Sinapinic Acid (lower Rf), this compound (higher Rf) | Sinapinic Acid (earlier retention), this compound (later retention) |
Table 2: Physical and Spectral Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [18] |
| Molecular Weight | 180.20 g/mol | [18] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, δ) | ~6.7 (dd, 1H, vinyl), ~6.5 (s, 2H, aromatic), ~5.6 (d, 1H, vinyl), ~5.2 (d, 1H, vinyl), ~3.9 (s, 6H, -OCH₃) | |
| ¹³C NMR (CDCl₃, δ) | ~147, ~136, ~133, ~128, ~115, ~104, ~56 | |
| Mass Spectrum (m/z) | 180 (M⁺) | [19] |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis and purification.
References
- 1. シナピン酸 suitable for matrix substance for MALDI-MS, ≥99.5%, Ultra pure | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Phenolic Acid Decarboxylase from the Brown-Rot Fungus Neolentinus lepideus Natively Decarboxylates Biosourced Sinapic Acid into Canolol, a Bioactive Phenolic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 9. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 10. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound [webbook.nist.gov]
- 19. This compound | C10H12O3 | CID 35960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Vinylsyringol Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of 4-vinylsyringol by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include sugars, proteins, polyphenols, and other small molecules originating from the sample source, such as beer or wine.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[1][4] This can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[4]
Q2: What are the most common sample matrices for this compound analysis and their potential interferences?
A2: this compound is commonly analyzed in fermented beverages like beer and wine, where it is formed from the precursor sinapic acid.[5] It can also be present in smoked food products.
-
Beer: The complex matrix of beer contains carbohydrates, proteins, amino acids, and a wide variety of other phenolic compounds that can interfere with this compound analysis.[2]
-
Wine: Similar to beer, wine has a complex matrix rich in phenolic compounds, organic acids, and sugars that can cause matrix effects.[6][7][8][9]
-
Smoked Foods: The matrix of smoked foods can be highly complex and variable, containing numerous compounds generated during the smoking process that may interfere with the analysis.
Q3: How can I minimize matrix effects during my this compound analysis?
A3: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can help remove interfering matrix components before LC-MS analysis.[6][7][10]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.
-
Stable Isotope Dilution Analysis (SIDA): This is a robust method that uses a stable isotope-labeled internal standard of this compound. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction and quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to compensate for matrix effects.[11][12][13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | Optimize the LC gradient to improve separation. Ensure the injection solvent is compatible with the mobile phase. Consider a more effective sample cleanup procedure like SPE. |
| Inconsistent Results/Poor Reproducibility | Variable matrix effects between samples. | Implement Stable Isotope Dilution Analysis (SIDA) for the most reliable correction. If SIDA is not feasible, use matrix-matched calibration for each sample type. Ensure consistent sample preparation across all samples. |
| Low Signal Intensity (Ion Suppression) | High concentrations of co-eluting matrix components competing with this compound for ionization. | Improve sample cleanup to remove interfering compounds. Dilute the sample, if sensitivity allows. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components facilitating the ionization of this compound. | While less common, this can still lead to inaccurate quantification. Use SIDA or matrix-matched calibration for accurate results. Improve chromatographic separation. |
| Signal Present in Blank Samples | Carryover from previous injections or contamination of the LC-MS system. | Inject several blank samples after a high-concentration sample to check for carryover. Clean the injection port and loop. Ensure high-purity solvents and reagents are used. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound in Wine
This protocol is a general procedure for the extraction of phenolic compounds from wine and can be adapted for this compound analysis.[6]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (500 mg/6 mL) by passing 5 mL of methanol, followed by 5 mL of water.[6]
-
-
Sample Loading:
-
Load 5 mL of the wine sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[6]
-
-
Washing (Optional):
-
To remove more polar interferences, wash the cartridge with 5 mL of water. This step should be optimized to ensure no loss of this compound.
-
-
Elution:
-
Elute the retained this compound and other phenolic compounds with 5 mL of ethyl acetate or methanol.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Beer
This is a general LLE protocol that can be adapted for the extraction of phenolic compounds from beer.
-
Sample Preparation:
-
Degas the beer sample by sonication for 10-15 minutes.
-
Take 10 mL of the degassed beer and adjust the pH to ~2 with an appropriate acid (e.g., hydrochloric acid).
-
-
Extraction:
-
Add 10 mL of a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to the beer sample in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
-
Collection of Organic Layer:
-
Collect the upper organic layer.
-
Repeat the extraction process on the aqueous layer with a fresh portion of the organic solvent for exhaustive extraction.
-
-
Drying and Evaporation:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness.
-
-
Reconstitution:
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gilsoncn.com [gilsoncn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 12. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Preventing degradation of 4-Vinylsyringol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Vinylsyringol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as canolol, is a phenolic compound with potent antioxidant and antimutagenic properties.[][2][3] Its stability is a significant concern during sample preparation and analysis because it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of its biological activity.
Q2: What are the main factors that cause this compound to degrade?
A2: The primary factors promoting the degradation of this compound and other phenolic compounds are exposure to high temperatures, oxygen, light, and high pH (alkaline conditions).[4] Under acidic conditions, it can also undergo dimerization.[][5]
Q3: How does pH affect the stability of this compound?
A3: Phenolic compounds, including this compound, are generally more stable in acidic to neutral conditions.[6][7] Alkaline conditions (high pH) can lead to the formation of phenoxide ions and quinone intermediates, resulting in irreversible degradation.[6][7]
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the extraction solvent is a critical factor.[8] Methanol and ethanol, often acidified, are commonly used for extracting phenolic compounds.[9] The solvent can influence extraction efficiency and the stability of the analyte.
Q5: Are there any additives that can help prevent the degradation of this compound?
A5: Yes, adding antioxidants such as ascorbic acid or chelating agents like EDTA can help prevent oxidative degradation during sample preparation.[9]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during extraction: Exposure to high temperature, oxygen, or light. | - Lower the extraction temperature.- Work under an inert atmosphere (e.g., nitrogen gas).[9]- Protect samples from light by using amber vials or covering glassware with aluminum foil.[4] |
| Inappropriate pH: Alkaline conditions causing degradation. | - Adjust the sample pH to a slightly acidic range (pH 3-6).[6][7]- Use buffered solutions for extraction. | |
| Appearance of unexpected peaks in chromatogram | Dimerization: Acid-catalyzed formation of this compound dimers.[][5] | - Avoid strongly acidic conditions if dimerization is observed.- Analyze samples promptly after preparation. |
| Oxidation products: Formation of vanillin or other oxidation byproducts.[10] | - Add an antioxidant like ascorbic acid to the extraction solvent.[9]- De-gas solvents and purge sample vials with nitrogen. | |
| Inconsistent results between replicate samples | Variable exposure to degrading factors: Inconsistent sample handling procedures. | - Standardize all sample preparation steps, including time, temperature, and exposure to light and air.- Prepare samples in smaller batches to minimize the time each sample is exposed to ambient conditions. |
Experimental Protocols
Protocol 1: Stabilized Extraction of this compound from Plant Material
This protocol is designed to minimize degradation during the extraction process.
-
Sample Preparation:
-
Grind the dried plant material to a fine powder.
-
Store the powdered sample at -20°C in an airtight, light-protected container until extraction.
-
-
Extraction:
-
Weigh the desired amount of powdered sample into a centrifuge tube.
-
Prepare the extraction solvent: 80% methanol in water, acidified with 0.1% formic acid. To prevent oxidation, add 0.1% (w/v) ascorbic acid.[9]
-
Add the extraction solvent to the sample at a ratio of 10:1 (solvent volume:sample weight).
-
Purge the headspace of the tube with nitrogen gas before sealing.
-
Vortex the sample for 1 minute, followed by sonication in an ice bath for 30 minutes.
-
Centrifuge the sample at 4°C for 15 minutes at 10,000 x g.
-
Carefully collect the supernatant. For exhaustive extraction, repeat the process two more times and pool the supernatants.
-
-
Sample Analysis:
-
Filter the pooled supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
Analyze the sample immediately by HPLC or store at -80°C until analysis.
-
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stabilized Sample Preparation
Caption: Workflow for preventing this compound degradation.
References
- 2. Research progress on this compound in beer [manu61.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Changes in this compound and other phenolics during rapeseed oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of Antioxidants from Winemaking Byproducts: Effect of the Solvent on Phenolic Composition, Antioxidant and A… [ouci.dntb.gov.ua]
- 9. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming co-elution problems in 4-Vinylsyringol analysis
Welcome to the technical support center for the analysis of 4-Vinylsyringol (4-VS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to co-elution in 4-VS analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in 4-VS analysis?
A1: Co-elution occurs when 4-VS and one or more other compounds are not adequately separated during chromatographic analysis, eluting from the analytical column at the same time.[1] This leads to overlapping peaks, making accurate identification and quantification of 4-VS impossible. In complex samples like beer, wine, or processed oils, numerous compounds with similar chemical properties, such as other volatile phenols, can interfere with 4-VS analysis.[2][3][4]
Q2: My 4-VS peak is showing significant tailing or fronting. Is this a co-elution issue?
A2: Not necessarily, but it can be an indicator. Peak asymmetry (tailing or fronting) can be caused by several factors, including strong interactions between 4-VS and the stationary phase, column degradation, or a poorly packed column.[5] However, a "shoulder" on your main peak is a strong visual indicator of a co-eluting compound.[1][6] If you observe a shoulder, it is highly likely that another compound is eluting very close to your 4-VS peak.
Q3: How can I confirm if I have a co-elution problem?
A3: The best way to confirm co-elution is by using a mass spectrometry (MS) detector. By examining the mass spectra across the width of the chromatographic peak, you can determine if the spectral data is consistent.[1] If the mass spectrum changes from the beginning to the end of the peak, it indicates the presence of more than one compound.[1] Diode array detectors (DAD) can also be used for peak purity analysis by comparing UV-Vis spectra across the peak.[6]
Q4: What are some common compounds that co-elute with this compound?
A4: Common co-eluents are typically other phenolic compounds with similar polarity and volatility. In the context of food, beverage, and smoke-taint analysis, potential interfering compounds include:
-
4-Vinylguaiacol (4-VG)
-
4-Ethylsyringol
-
Guaiacol and 4-methylguaiacol[7]
-
Cresols (o-, m-, p-cresol)[7]
-
Other derivatives of sinapic acid and related phenolic acids.[4][8]
Troubleshooting Guide for Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution problems in your 4-VS analysis.
Step 1: Initial Diagnosis
The first step is to identify the signs of co-elution. The following workflow can guide your initial assessment.
Caption: Troubleshooting workflow for diagnosing 4-VS co-elution.
Step 2: Method Optimization Strategies
If co-elution is suspected, modifying the analytical method is necessary. The resolution of two chromatographic peaks is governed by three main factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .
Strategy 1: Modify Mobile Phase Composition (Altering Selectivity & Retention)
Changing the mobile phase is often the simplest and most effective first step.
-
Adjust Organic Modifier: If using a gradient of acetonitrile and water, try substituting methanol. Methanol has different solvent properties and can alter the elution order of closely related compounds.
-
Modify pH: For LC-MS applications, small changes in the mobile phase pH (e.g., by adjusting the concentration of formic or acetic acid) can alter the ionization state of interfering acidic or basic compounds, thereby changing their retention time relative to 4-VS.
-
Weaken the Mobile Phase: To increase the retention factor (k'), make the mobile phase weaker (i.e., decrease the percentage of the organic solvent). This gives the analytes more time to interact with the stationary phase, which can improve separation.[1][6]
Strategy 2: Change the Stationary Phase (Altering Selectivity)
If mobile phase adjustments are insufficient, the issue may be the column chemistry. The selectivity (α) is most profoundly impacted by the choice of stationary phase.
-
Switch Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase. A phenyl-hexyl or a biphenyl phase can offer different selectivity for aromatic compounds like 4-VS due to π-π interactions.[6]
-
Particle Size and Column Length: Increasing column length or decreasing stationary phase particle size can increase efficiency (N), leading to sharper peaks and better resolution.
Strategy 3: Optimize GC Method Parameters (for GC-MS Analysis)
For Gas Chromatography (GC) analysis, co-elution can often be resolved by adjusting the temperature program.
-
Decrease Ramp Rate: A slower temperature ramp during the elution window of 4-VS allows for better separation of compounds with close boiling points.
-
Add an Isothermal Hold: Incorporate a period of constant temperature (isothermal hold) just before the expected retention time of 4-VS to allow interfering compounds to separate.
Step 3: Enhance Sample Preparation
Complex sample matrices are a primary source of interfering compounds.[2] Improving sample cleanup can eliminate co-eluting substances before they are introduced to the analytical system.
-
Solid Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that selectively retains either 4-VS or the interfering compounds. Method development may be required to optimize the wash and elution steps.
-
Liquid-Liquid Extraction (LLE): Perform an LLE with a solvent system that has a high affinity for 4-VS while leaving interfering compounds behind in the original sample matrix.[9]
-
Stir Bar Sorptive Extraction (SBSE): This technique is effective for extracting and concentrating volatile and semi-volatile compounds from liquid samples and can offer high sensitivity.[7][10]
Experimental Protocols & Data
Example HPLC-MS/MS Protocol for 4-VS Analysis
This protocol is a starting point and should be optimized for your specific instrument and sample matrix.
-
Sample Preparation (from a beverage matrix):
-
Adjust 5 mL of degassed sample to pH 7.0.
-
Add an internal standard (e.g., deuterated 4-VS).
-
Perform Solid Phase Extraction using a divinylbenzene-based polymer cartridge.
-
Wash the cartridge with 5% methanol in water.
-
Elute the analytes with ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of 10% acetonitrile in water.
-
-
LC-MS/MS Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 60% B over 8 min, then to 95% B for 2 min, hold for 2 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Negative |
| MRM Transitions | See Table 2 below |
Table 1: Comparison of Chromatographic Columns for Volatile Phenol Separation
| Column Type | Phase Chemistry | Typical Dimensions | Separation Principle | Best For |
| Standard C18 | Octadecylsilane | 4.6 x 250 mm, 5 µm | Hydrophobic interactions | General purpose, initial method development |
| Phenyl-Hexyl | Phenyl-Hexyl | 2.1 x 100 mm, 2.7 µm | Hydrophobic & π-π interactions | Resolving aromatic compounds with similar hydrophobicity |
| Pentafluorophenyl (PFP) | Pentafluorophenylpropyl | 3.0 x 150 mm, 3.5 µm | Dipole-dipole, π-π, hydrophobic interactions | Separation of positional isomers and polar aromatic compounds |
Table 2: Example MRM Transitions for MS/MS Detection
Mass Spectrometry is crucial for selective detection, which can resolve co-elution issues at the detector level.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (4-VS) | 179.1 | 164.1 | 15 |
| Potential Co-eluent: 4-VG | 149.1 | 134.1 | 12 |
| Internal Standard: 4-VS-d3 | 182.1 | 167.1 | 15 |
Note: The molecular ion of 4-VS in negative mode is [M-H]⁻ at m/z 179.1. The primary fragment corresponds to the loss of a methyl group (-CH₃).[11] These values must be empirically optimized on your specific instrument.
Logical Workflow for Method Development
The following diagram illustrates a logical progression for developing a robust method that avoids co-elution.
Caption: A logical workflow for analytical method development.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. owri.oregonstate.edu [owri.oregonstate.edu]
- 4. Research progress on this compound in beer [manu61.magtech.com.cn]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of 4-Vinylsyringol Derivatization Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their 4-vinylsyringol derivatization protocols. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for gas chromatography-mass spectrometry (GC-MS) analysis?
A1: Derivatization is a crucial step to increase the volatility and thermal stability of this compound. The presence of a polar hydroxyl (-OH) group makes the molecule less volatile and prone to unwanted interactions with the GC column, leading to poor peak shape and inaccurate quantification. By replacing the active hydrogen of the hydroxyl group with a less polar functional group (e.g., a trimethylsilyl or acetyl group), the volatility is increased, allowing for successful GC-MS analysis.
Q2: What are the most common derivatization techniques for this compound?
A2: The most common derivatization techniques for phenolic compounds like this compound are silylation and acetylation.
-
Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Acetylation: This technique introduces an acetyl group to the hydroxyl functional group, typically using acetic anhydride.
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored in an inert atmosphere, in a freezer at or below -20°C, and protected from light.[1] For stock solutions, storage at -80°C is recommended for up to 6 months.[2] It is advisable to prepare working solutions fresh on the day of use.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product | Presence of moisture in the sample or reagents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Store derivatization reagents under dry conditions and handle them in a moisture-free environment (e.g., under a nitrogen stream). |
| Incomplete reaction. | Increase the reaction time and/or temperature. Optimize the ratio of derivatization reagent to the sample; a 2:1 molar excess of reagent to active hydrogen is often recommended. For silylation, consider adding a catalyst like trimethylchlorosilane (TMCS). | |
| Degradation of the derivatization reagent. | Use fresh, high-quality derivatization reagents. Avoid repeated freeze-thaw cycles of the reagents. | |
| Poor Chromatographic Peak Shape (e.g., tailing) | Incomplete derivatization. | See "Low or No Derivatization Product" solutions. |
| Active sites on the GC column or liner. | Use a deactivated GC liner and column. Consider injecting a small amount of the derivatization reagent to passivate active sites before running the sample. | |
| Presence of Multiple Peaks for the Derivatized Product | Formation of multiple derivatives or side products. | Optimize reaction conditions (time, temperature, reagent concentration) to favor the formation of a single product. For silylation, tautomerization can sometimes lead to multiple derivatives; methoximation prior to silylation can prevent this, although this is more common for compounds with keto-enol tautomerism. |
| Potential polymerization of the vinyl group. | While not extensively documented for this compound specifically, acid-catalyzed polymerization can occur with phenols containing olefin groups.[2] If using acidic catalysts, consider milder, non-acidic derivatization conditions. | |
| Contamination in the Chromatogram | Impurities in the sample, solvents, or reagents. | Use high-purity solvents and reagents. Run a blank sample (reagents and solvent without the analyte) to identify sources of contamination. |
| By-products from the derivatization reaction. | Choose a derivatization reagent that produces volatile by-products that elute with the solvent front and do not interfere with the analyte peak. |
Experimental Protocols
Silylation of this compound using BSTFA
This protocol is a general guideline for the silylation of phenolic compounds and should be optimized for your specific experimental setup.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (or other suitable anhydrous solvent like acetonitrile or dichloromethane)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of moisture.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. The volume of the silylating agent may need to be adjusted to ensure at least a 2:1 molar excess relative to the hydroxyl group of this compound.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. Reaction time and temperature may require optimization.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Acetylation of this compound
This protocol provides a general method for the acetylation of phenolic compounds.
Materials:
-
This compound sample
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial securely and heat at 50-70°C for 20-30 minutes.
-
Work-up (Optional): After cooling, the excess reagents can be removed by evaporation under a stream of nitrogen. The residue can then be redissolved in a suitable solvent (e.g., dichloromethane, ethyl acetate) for GC-MS analysis.
Quantitative Data for Phenolic Compound Derivatization
| Derivatization Method | Reagent | Typical Conditions | Expected Yield | Key Considerations |
| Silylation | BSTFA + 1% TMCS | 60-70°C, 30-60 min | Generally high (>90%) | Highly sensitive to moisture. By-products are volatile. |
| Silylation | MSTFA | 60-80°C, 30-60 min | Generally high (>90%) | Often considered a stronger silylating agent than BSTFA. By-products are very volatile. |
| Acetylation | Acetic Anhydride/Pyridine | 50-70°C, 20-30 min | Good to high (>80%) | The reaction is typically robust and less sensitive to trace amounts of water compared to silylation. |
Note: The optimal conditions and resulting yields for this compound derivatization should be determined empirically.
Signaling Pathways and Experimental Workflows
This compound (Canolol) Antioxidant and Anti-inflammatory Signaling Pathways
This compound, also known as canolol, has been shown to exert antioxidant and anti-inflammatory effects through the modulation of key signaling pathways, including the p38 MAPK and NF-κB pathways.
Caption: General experimental workflow for the derivatization of this compound for GC-MS analysis.
Caption: this compound inhibits oxidative stress-induced p38 MAPK activation.
Caption: this compound suppresses the activation of the pro-inflammatory NF-κB pathway.
References
Validation & Comparative
A Comparative Analysis of 4-Vinylsyringol and Other Smoke-Derived Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 4-Vinylsyringol and other significant phenols commonly found in smoke. The information presented is supported by experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| 4-Vinylguaiacol | ![]() |
| Guaiacol | ![]() |
| Syringol | ![]() |
| p-Cresol | ![]() |
Comparative Biological Activity
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and other selected smoke-derived phenols. It is important to note that direct comparative studies for all activities across all compounds are limited. Therefore, data from individual studies are presented, and direct comparisons should be made with caution due to variations in experimental conditions.
Antioxidant Activity
The antioxidant potential of these phenolic compounds is a key area of interest. The data below is derived from various assays measuring antioxidant efficacy.
| Compound | Assay | Result | Reference |
| 4-Vinylguaiacol | Rancimat (110°C) in various oils | 5 to 25-fold higher induction period increase than this compound | [1] |
| This compound | Rancimat (110°C) in various oils | Less effective than 4-Vinylguaiacol | [1] |
| 4-Vinylguaiacol | Emulsion system | Most active among tested 4-vinyl derivatives | [2] |
| This compound | DPPH radical scavenging | Weaker activity than corresponding phenolic acids in a homogeneous polar medium | [2] |
| Syringic Acid | LOX inhibition | IC50 = 0.009 mM | [3] |
| Mexican Propolis (containing Ferulic Acid and Syringic Acid) | DPPH radical scavenging | IC50 = 9.9 µg/mL (Ferulic Acid), 9.8 µg/mL (Syringic Acid) | [4] |
Anti-inflammatory Activity
Several smoke-derived phenols have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.
| Compound | Assay/Target | Cell Line/Model | IC50/Effect | Reference |
| Syringol | sPLA2 inhibition | In vitro | 3.00 µg/mL | [5][6][7] |
| 5-LOX inhibition | In vitro | 0.325 µg/mL | [5][6][7] | |
| Guaiacol | COX-2 inhibition | Sheep vesicular gland | 72 µM | [8] |
| 2-Methoxy-4-vinylphenol | NO and PGE2 production | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition | [9][10] |
Cytotoxicity
The cytotoxic potential of these compounds is crucial for evaluating their safety profile and potential as anti-cancer agents.
| Compound | Cell Line | Exposure Time | IC50 | Reference |
| p-Cresol | HT-29 | 24 h | ~0.8 mM | [11] |
| HCT 116 | 24 h | > 0.8 mM | [11] | |
| HepaRG | 24 h | 0.85 ± 0.14 mM (LDH release) | [12] | |
| Guaiacol | Human pulp fibroblasts | Not specified | 9.8 mM (inhibition of cellular DNA) | [13] |
| Syringin (a glucoside of sinapyl alcohol) | HeLa | Not specified | 19.97 µg/mL (for the extract) | [14][15] |
| 4-Methoxycinnamyl alcohol | HeLa | Not specified | 7.82 µg/mL | [14][15] |
| MCF-7 | Not specified | 14.24 µg/mL | [14][15] | |
| DU145 | Not specified | 22.10 µg/mL | [14][15] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction: Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.
-
Incubation: Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer.
-
Control: A mixture of 1 mL of DPPH solution and 3 mL of methanol is used as the control.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined from a graph of inhibition percentage against sample concentration.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by some of the discussed smoke-derived phenols.
Caption: Inhibition of the NF-κB Signaling Pathway by 2-Methoxy-4-vinylphenol.
Caption: Inhibition of the MAPK Signaling Pathway by 2-Methoxy-4-vinylphenol.
Conclusion
This guide provides a comparative overview of this compound and other smoke-derived phenols based on currently available scientific literature. While 4-Vinylguaiacol appears to be a more potent antioxidant in certain systems, the biological activities of this compound, particularly its anti-inflammatory and cytotoxic effects, warrant further investigation. The provided data and experimental protocols can serve as a valuable resource for researchers exploring the therapeutic potential of these compounds. Further head-to-head comparative studies are necessary to fully elucidate the relative potencies and mechanisms of action of these closely related phenolic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Essential oil extract p‑cresol effect on Ca2+ signaling and its underlying mechanism in DBTRG‑05MG human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]
- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syringol isolated from Eleusine coracana (L.) Gaertn bran suppresses inflammatory response through the down-regulation of cPLA2, COX-2, IκBα, p38 and MPO signaling in sPLA2 induced mice paw oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of syringin and 4-methoxycinnamyl alcohol isolated from Foeniculum vulgare on selected human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
4-Vinylsyringol: A Potential Biomarker for Enhancing Food Quality Assessment
A detailed comparison of 4-vinylsyringol against established food quality markers, supported by experimental data and protocols, for researchers and professionals in food science and drug development.
Introduction
The assessment of food quality is a critical aspect of food science and industry, ensuring consumer safety and satisfaction. Chemical markers that indicate the extent of thermal processing, storage-related changes, or the development of off-flavors are invaluable tools for quality control. This compound (4-VS), a phenolic compound derived from the thermal degradation of sinapic acid, has emerged as a promising biomarker for food quality. This guide provides a comprehensive comparison of 4-VS with other established food quality markers, presenting supporting experimental data, detailed analytical protocols, and visual representations of relevant pathways and workflows.
This compound is formed from the decarboxylation of sinapic acid, a hydroxycinnamic acid naturally present in various plant-based foods.[1][2][3] Its presence and concentration can be indicative of the thermal stress a food product has undergone. Furthermore, 4-VS is known to contribute to the sensory profile of certain foods, imparting smoky or spicy notes.[4] This dual role as both a process indicator and a flavor compound makes it a particularly interesting candidate for food quality monitoring.
Comparison of this compound with an Established Biomarker: Furan
To validate the utility of this compound as a food quality biomarker, it is essential to compare its performance against established markers. Furan, a volatile organic compound, is a well-known heat treatment contaminant and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5] It is formed through various pathways during the thermal processing of foods, including the degradation of carbohydrates, amino acids, and ascorbic acid.[6][7]
Data Presentation: this compound vs. Furan
The following table summarizes the key characteristics of this compound and furan as food quality biomarkers.
| Feature | This compound (4-VS) | Furan |
| Precursor(s) | Sinapic acid | Carbohydrates, Amino acids, Ascorbic acid, Polyunsaturated fatty acids[6][7] |
| Formation Mechanism | Thermal decarboxylation | Maillard reaction, Caramelization, Ascorbic acid degradation, Lipid oxidation[5][8] |
| Typical Food Matrices | Beer, Rapeseed Oil, Thermally processed plant-based foods[3][9] | Coffee, Canned and jarred foods, Bakery products, Fruit juices[1][10][11] |
| Sensory Impact | "Smoky-old beer" or "tobacco-like" flavor in beer[4] | Contributes to the overall aroma of some heated foods, but not typically a desirable flavor |
| Sensory Threshold | ~0.5 ppm in beer[4] | Not typically used as a sensory quality marker |
| Primary Indication | Thermal processing, Aging, Off-flavor development | Thermal processing intensity, Potential carcinogen presence |
| Analytical Methods | GC-MS, HPLC-DAD[12][13] | Headspace GC-MS[1] |
Experimental Protocols
Detailed methodologies for the analysis of this compound and furan are crucial for reproducible and reliable quantification.
Protocol 1: Quantification of this compound in Beer using HS-SPME-GC-MS
This method is suitable for the determination of volatile phenolic compounds, including this compound, in beer.
1. Sample Preparation:
-
Degas the beer sample by ultrasonication for 15 minutes.
-
Transfer 5 mL of the degassed beer into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Add a suitable internal standard (e.g., 2,4,6-trichlorophenol) for accurate quantification.
-
Immediately seal the vial with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
-
Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 5 minutes.
-
Ramp to 150°C at a rate of 3°C/minute.
-
Ramp to 250°C at a rate of 10°C/minute and hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range of m/z 35-350.
-
Identify this compound by its retention time and mass spectrum (key ions: m/z 180, 165, 137).
-
Quantify using the peak area ratio of this compound to the internal standard.
-
Protocol 2: Quantification of this compound in Rapeseed Oil using HPLC-DAD
This method is suitable for the analysis of non-volatile phenolic compounds in vegetable oils.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Weigh 5 g of rapeseed oil into a 50 mL centrifuge tube.
-
Add 10 mL of a methanol/water solution (80:20, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collect the methanolic extract (lower layer).
-
Repeat the extraction process two more times with 10 mL of the methanol/water solution.
-
Combine the methanolic extracts and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter before injection.
2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Diode-array detector monitoring at 280 nm and 320 nm.
-
Quantification: Identify and quantify this compound by comparing its retention time and UV spectrum with a certified standard. Create a calibration curve using standards of known concentrations.
Protocol 3: Quantification of Furan in Fruit Juice using Headspace GC-MS
This method is a standard approach for the analysis of the highly volatile compound furan in liquid food matrices.
1. Sample Preparation:
-
Cool the fruit juice sample to 4°C to minimize furan loss.
-
Transfer 5 mL of the cooled juice into a 20 mL headspace vial.
-
Add a known amount of deuterated furan (d4-furan) as an internal standard.
-
Immediately seal the vial with a PTFE/silicone septum.
2. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis:
-
Autosampler: Use a headspace autosampler for automated and reproducible injections.
-
Incubation: Equilibrate the vial at 60°C for 30 minutes.
-
Injection: Inject a portion of the headspace into the GC.
-
Column: Use a low-polarity capillary column (e.g., DB-624, 60 m x 0.25 mm x 1.4 µm).
-
Oven Temperature Program:
-
Initial temperature of 35°C, hold for 5 minutes.
-
Ramp to 100°C at a rate of 5°C/minute.
-
Ramp to 220°C at a rate of 20°C/minute and hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Use selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Monitor m/z 68 for furan and m/z 72 for d4-furan.
-
-
Quantification: Quantify furan using the peak area ratio of the target ion for furan to the target ion for the internal standard.
Mandatory Visualizations
Formation Pathways of this compound and Furan
Caption: Formation pathways of this compound and Furan.
Experimental Workflow for Biomarker Analysis
Caption: Experimental workflows for 4-VS and Furan analysis.
Conclusion
This compound demonstrates significant potential as a valuable biomarker for food quality, particularly in thermally processed plant-based foods and fermented beverages. Its direct formation from a common plant-derived precursor, sinapic acid, provides a clear and specific indicator of processing history and potential flavor changes. In comparison to a well-established thermal processing marker like furan, 4-VS offers the advantage of also being a flavor-active compound, allowing for a more direct correlation with the sensory attributes of the final product. While furan remains a critical marker for food safety due to its toxicity, 4-VS can provide complementary information on the more nuanced aspects of food quality related to flavor and aroma development during processing and aging.
The provided experimental protocols offer robust and reliable methods for the quantification of 4-VS and furan in different food matrices. The choice of biomarker and analytical method will ultimately depend on the specific food product and the quality attributes of interest. For a comprehensive assessment of food quality, the parallel monitoring of multiple biomarkers, including both process-induced contaminants like furan and quality-related compounds like this compound, is recommended. Further research focusing on the direct quantitative comparison of these markers in a wider range of food products will further solidify the role of this compound in the food industry's quality control toolbox.
References
- 1. pressure-thermal-kinetics-of-furan-formation-in-selected-fruit-and-vegetable-juices - Ask this paper | Bohrium [bohrium.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Research progress on this compound in beer [manu61.magtech.com.cn]
- 4. beerandbrewing.com [beerandbrewing.com]
- 5. Furan in Thermally Processed Foods - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in this compound and other phenolics during rapeseed oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-Vinylsyringol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methodologies for the quantitative analysis of 4-Vinylsyringol (4-VS), a phenolic compound of interest due to its antioxidant and potential therapeutic properties. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, ranging from food and beverages to biological samples. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), enabling researchers to make informed decisions based on their specific analytical needs.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of analytical methods is paramount for generating reliable and reproducible data. The following table summarizes the key validation parameters for the quantification of this compound and structurally similar volatile phenols using HPLC-UV and GC-MS. It is important to note that direct validation data for this compound is limited in publicly available literature; therefore, data from closely related compounds such as 4-vinylguaiacol (4-VG) and 4-vinylphenol (4-VP) are included for comparative purposes.
| Analytical Method | Analyte(s) | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV/FLD | 4-VG, 4-VP, and other phenols | Sake | 0.9999 - 1.0000 | 2.6 µg/L (4-VG), 1.6 µg/L (4-VP) | - | - | [1] |
| HPLC-UV | Canolol (4-VS) | Rapeseed Oil | - | - | - | - | [2] |
| HPLC-UV | 4-VG, 4-VP | Top-fermented Wheat Beer | >0.99 | - | - | - | [3] |
| GC-MS (SBSE) | 4-VG, 4-VP, and other phenols | Alcoholic Beverages | 0.994 - 0.999 | - | < 3 µg/L | 81.4 - 104.4 | |
| GC-MS (LLE) | Volatile Phenols | Baijiu | - | 0.29–39.47 µg/L | 0.96–131.58 µg/L | - | |
| GC-MS | 4-VG | Beer | - | 25-50 pg/L | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of this compound, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in liquid samples such as beverages and oil extracts.
1. Sample Preparation (Adapted from Rapeseed Oil Analysis[2])
-
For Oil Samples: Dissolve approximately 10 mg of the oil sample in 1 mL of n-heptane containing a suitable internal standard (e.g., 2,2,5,7,8-pentamethyl-6-chromanol).
-
For Aqueous Samples (e.g., Beer, Wine): Direct injection after filtration through a 0.45 µm syringe filter is often possible. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
2. HPLC Instrumentation and Conditions (Adapted from Sake and Beer Analysis[1][3])
-
Column: Diol phase HPLC column (25 cm x 4.6 mm ID) or a reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for related vinylphenols is a mixture of methanol, ultrapure water, and phosphoric acid (e.g., 400:590:10, v/v/v)[3]. For a Diol column, a non-polar mobile phase such as n-heptane/tert-butyl methyl ether (99+1, v/v) is used[2].
-
Flow Rate: 1.0 - 1.3 mL/min.
-
Detection: UV detection at 260 nm or 280 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be employed with excitation and emission wavelengths optimized for 4-VS. For related vinylphenols, excitation at 260 nm and emission at 320 nm has been used[1].
-
Injection Volume: 20 µL.
3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase or a blank matrix extract over the desired concentration range. Plot the peak area against the concentration to construct a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of this compound, especially in complex matrices.
1. Sample Preparation (Adapted from Alcoholic Beverage Analysis)
-
Stir Bar Sorptive Extraction (SBSE): Dilute the beverage sample with a phosphate buffer (e.g., 1M, pH 7). Perform extraction using an ethylene glycol/polydimethylsiloxane (EG/PDMS) coated stir bar.
-
Solid-Phase Microextraction (SPME): Place the sample in a headspace vial and expose a SPME fiber (e.g., PDMS/DVB) to the headspace or directly immerse it in the sample.
-
Liquid-Liquid Extraction (LLE): Extract the sample with a suitable organic solvent like dichloromethane or diethyl ether.
2. GC-MS Instrumentation and Conditions
-
GC Column: A medium-polarity capillary column such as a DB-5ms or equivalent is suitable.
-
Injection: Thermal desorption for SBSE or direct injection for LLE extracts. A splitless injection mode is often preferred for trace analysis.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 250-280°C) to elute the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for this compound would be monitored (e.g., m/z 180, 165, 152).
3. Derivatization (Optional)
For some phenolic compounds, derivatization (e.g., silylation) may be employed to improve volatility and chromatographic peak shape, though it adds an extra step to the sample preparation.
Mandatory Visualization
The following diagrams illustrate the general workflow for the analysis of this compound and a decision-making process for method selection.
Caption: General analytical workflow for this compound analysis.
Caption: Logical flow for selecting an analytical method for 4-VS.
References
- 1. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 2. gcirc.org [gcirc.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 4-Vinylsyringol content in different beers
For Researchers, Scientists, and Drug Development Professionals: An objective look at the presence of the bioactive compound 4-Vinylsyringol across a range of beers, supported by experimental context.
This compound (4-VS), a phenolic compound derived from the decarboxylation of sinapic acid, contributes to the complex flavor profiles of various beers, often imparting smoky, spicy, or tobacco-like notes.[1] Beyond its sensory impact, 4-VS is noted for its significant antioxidant activity, potentially exceeding that of similar compounds like 4-vinylguaiacol (4-VG) and 4-vinylphenol (4-VP).[2] This guide provides a comparative overview of 4-VS content in different beer styles, details the methodologies for its analysis, and illustrates the biochemical pathways of its formation.
Quantitative Comparison of Phenolic Compounds in Beer
Direct quantitative comparisons of this compound across a wide spectrum of beer styles are limited in publicly available research. However, the presence and concentration of 4-VS are intrinsically linked to the beer style, ingredients, and yeast used in fermentation. The following table provides a qualitative assessment of expected 4-VS levels in various beers based on current literature, supplemented with quantitative data for the related and more extensively studied 4-Vinylguaiacol (4-VG) to offer a comparative perspective.
| Beer Style | Expected this compound (4-VS) Level | Reported 4-Vinylguaiacol (4-VG) Concentration (µg/L) | Key Factors Influencing Phenolic Profile |
| Bavarian-style Weissbier | Present, contributing to background smoky notes[1] | Up to 1500 | Use of specific Saccharomyces cerevisiae strains with phenolic off-flavor (POF+) characteristics. |
| Lambic & Gueuze | Potentially present and variable | Data not readily available for direct comparison | Fermentation with wild yeasts, including Brettanomyces species, which are known producers of phenolic compounds.[1] |
| Rauchbier (Smoked Beer) | Potentially present | Present in notable concentrations | Use of malts dried over open flames, which can be a source of phenolic precursors and related compounds.[1][3] |
| Belgian Specialty Ales | Variable, depending on yeast strain | Can be well above flavor threshold | Diverse yeast strains are used, some of which are POF+. |
| Lager | Generally low to absent | Typically below flavor threshold | Lager yeast strains are generally considered POF- and do not produce significant levels of vinylphenols. |
| Stout & Porter | Variable | Data not readily available for direct comparison | Use of roasted and dark malts can influence the phenolic profile. |
| India Pale Ale (IPA) | Generally low to absent | Typically low | Hop-forward styles where yeast-derived phenolic character is not a defining feature. |
Biochemical Pathway of this compound Formation
The formation of this compound in beer is primarily a biochemical process driven by the enzymatic action of certain yeast strains on a precursor molecule found in malt.
Caption: Enzymatic conversion of sinapic acid to this compound.
This signaling pathway illustrates the conversion of sinapic acid, a hydroxycinnamic acid present in malt, into the flavor-active this compound. This reaction is catalyzed by the enzyme Phenolic Acid Decarboxylase (PAD), which is notably active in certain yeast strains, particularly wild yeasts like Brettanomyces.[1][4] The presence and activity of this enzyme are key determinants of the final concentration of 4-VS in the beer.
Experimental Protocols
The quantification of this compound and other volatile phenols in beer typically involves chromatographic techniques that allow for the separation and detection of these compounds at low concentrations.
Sample Preparation and Extraction
A common initial step involves the extraction of volatile compounds from the beer matrix. This can be achieved through liquid-liquid extraction with a non-polar solvent or by solid-phase microextraction (SPME), where a coated fiber is exposed to the headspace of the beer sample to adsorb volatile analytes.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase for separating phenolic compounds is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: The extracted sample is injected into the GC, where it is vaporized.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase as they pass through the column.
-
Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method is also employed for the analysis of phenolic compounds.
-
Instrumentation: An HPLC system equipped with a diode-array detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of solvents, such as water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol), is used to elute the compounds.
-
Detection: The DAD detector measures the absorbance of the eluting compounds across a range of wavelengths, which aids in their identification and quantification based on their characteristic UV-Vis spectra.
References
A Comparative Analysis of the Antioxidant Efficacy of 4-Vinylsyringol Versus BHT and Tocopherols
For Researchers, Scientists, and Drug Development Professionals
The exploration for potent, naturally derived antioxidants is a significant focus in pharmaceutical and food sciences, driven by the need for effective alternatives to synthetic compounds. This guide provides an objective comparison of the antioxidant efficacy of 4-Vinylsyringol (also known as canolol), a phenolic compound found in canola oil, against two widely used antioxidants: Butylated Hydroxytoluene (BHT), a synthetic antioxidant, and tocopherols, a class of natural antioxidants commonly known as Vitamin E. This comparison is based on available experimental data from key antioxidant assays.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies providing IC50 values for this compound, BHT, and tocopherols under identical assay conditions are limited in publicly accessible literature. However, by synthesizing data from various studies, we can draw meaningful comparisons. The following tables summarize the available quantitative data on the free radical scavenging activity of these compounds.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) | Source |
| α-Tocopherol | 19.80 | [1] |
| BHT (Butylated Hydroxytoluene) | 28.50 | [1] |
| This compound (Canolol) | Data not available in direct comparison |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Comparative Efficacy in Lipid Peroxidation Inhibition
| Compound | System/Assay | Relative Efficacy | Source |
| This compound (Canolol) | Oil-in-water emulsion | BHT > this compound | |
| BHT | Irradiated Polyethylene | BHT showed a lower oxidation index than Vitamin E | [2] |
| α-Tocopherol | Kilka fish oil | No significant difference between 1% α-tocopherol and 1% BHT | [3][4] |
| Mixed Tocopherols | Human erythrocytes | More potent than α-tocopherol alone | [5] |
Experimental Protocols and Methodologies
A clear understanding of the methodologies used to assess antioxidant activity is crucial for interpreting the comparative data. Below are the detailed protocols for the primary assays referenced.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the ability of antioxidants to scavenge free radicals.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Experimental Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds (this compound, BHT, α-tocopherol) are prepared in a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is measured.
Experimental Protocol:
-
Generation of ABTS•+: A solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.
-
Sample Reaction: The antioxidant sample is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ABTS Radical Cation Decolorization Assay Workflow
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, which is a critical aspect of its protective effect in biological systems and fatty foods.
Principle: Lipid peroxidation can be induced by various pro-oxidants (e.g., Fe2+/ascorbate, AAPH). The extent of oxidation is measured by quantifying the formation of secondary oxidation products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex (TBARS - Thiobarbituric Acid Reactive Substances).
Experimental Protocol:
-
Substrate Preparation: A lipid-rich substrate, such as a linoleic acid emulsion or a tissue homogenate (e.g., brain or liver), is prepared.
-
Incubation with Antioxidant: The antioxidant sample is added to the lipid substrate.
-
Initiation of Peroxidation: A pro-oxidant is added to initiate lipid peroxidation.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Measurement of Peroxidation: The reaction is stopped, and the extent of lipid peroxidation is determined, commonly by the TBARS assay, where the absorbance of the MDA-TBA adduct is measured at ~532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with the control group (without antioxidant).
Lipid Peroxidation Inhibition Assay Workflow
Discussion and Conclusion
The available data suggests that this compound is a potent natural antioxidant, with evidence pointing towards an efficacy that may surpass that of α-tocopherol in certain systems. When compared to the synthetic antioxidant BHT, the relative efficacy appears to be more dependent on the specific system being evaluated. For instance, in an oil-in-water emulsion, BHT was reported to be more effective than this compound. However, in other applications, such as the preservation of fish oil, α-tocopherol and BHT have shown comparable efficacy.
It is important to note that the antioxidant activity of these compounds is influenced by various factors including the solvent, pH, temperature, and the nature of the oxidative stress. Therefore, the choice of the most suitable antioxidant will depend on the specific application.
For researchers and drug development professionals, this compound represents a promising natural antioxidant. However, further direct comparative studies with standardized methodologies are required to definitively establish its antioxidant efficacy relative to BHT and various forms of tocopherols across a wider range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. Mixed tocopherols have a stronger inhibitory effect on lipid peroxidation than alpha-tocopherol alone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Vinylsyringol Abundance in Various Wood Smokes
For Researchers, Scientists, and Drug Development Professionals: A guide to the relative abundance of 4-vinylsyringol, a key bioactive compound, in the smoke of different hardwoods. This document provides supporting experimental data, detailed methodologies, and a biochemical pathway visualization to aid in research and development.
The composition of wood smoke is a complex matrix of chemical compounds, with significant variations observed between different wood species. Among these compounds, this compound, a phenolic compound derived from the thermal degradation of syringyl lignin, has garnered interest for its potential biological activities. Understanding its relative abundance in the smoke of various woods is crucial for applications ranging from food science to pharmacology. This guide provides a comparative analysis of this compound content in the smoke of four common hardwoods: European Beech (Fagus sylvatica), Pedunculate Oak (Quercus robur), Black Alder (Alnus glutinosa), and Silver Birch (Betula pendula).
Quantitative Comparison of Phenolic Compounds
The following table summarizes the relative abundance of this compound and related phenolic compounds in the smoke of the four aforementioned wood species. The data is compiled from gas chromatography-mass spectrometry (GC-MS) analyses reported in scientific literature. It is important to note that the absolute and relative amounts of these compounds can be influenced by factors such as the specific burning conditions (e.g., temperature, oxygen availability) and the moisture content of the wood.
| Wood Species | This compound (% of Total 2,6-Dimethoxyphenols) | Other Major Syringol Derivatives | Other Major Phenolic Compounds |
| European Beech (Fagus sylvatica) | Data not available | Syringol, Syringaldehyde | Guaiacol, 4-Methylguaiacol, Phenol |
| Pedunculate Oak (Quercus robur) | Present, but quantitative data not available | Syringol, Syringaldehyde | Guaiacol, 4-Methylguaiacol, Eugenol |
| Black Alder (Alnus glutinosa) | 10.5% | Syringol (18.1%), 4-Methylsyringol (12.8%) | Guaiacol, 4-Methylguaiacol |
| Silver Birch (Betula pendula) | 10.0% | Syringol (14.0%), 4-Methylsyringol (5.5%) | Guaiacol, 4-Methylguaiacol |
Experimental Protocols
The quantitative data presented in this guide is primarily based on studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of phenolic compounds in wood smoke. A general experimental protocol is outlined below.
Sample Collection and Preparation
-
Smoke Generation: Wood samples are pyrolyzed in a controlled environment, such as a tube furnace, under a continuous flow of an inert gas (e.g., nitrogen) to simulate pyrolysis conditions. The temperature is ramped up to a final temperature (e.g., 500°C) at a controlled rate.
-
Smoke Trapping: The generated smoke is passed through a series of cold traps (e.g., cooled with dry ice/isopropanol) to condense the volatile and semi-volatile compounds.
-
Extraction: The condensed smoke is dissolved in a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol. The solution is then concentrated under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the phenolic compounds.
-
Column: A capillary column suitable for the separation of phenolic compounds, such as a DB-5ms or equivalent, is employed.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 280-300°C.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode to identify the compounds based on their mass spectra.
-
Quantification: For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity. The relative abundance of each compound is determined by integrating the peak area of its corresponding chromatogram and expressing it as a percentage of the total peak area of a specific class of compounds (e.g., 2,6-dimethoxyphenols).
Formation Pathway of this compound
This compound is a product of the thermal degradation of the syringyl (S) units within the lignin polymer of hardwoods. The following diagram illustrates the simplified pathway of its formation.
References
A Comparative Analysis of the Cytotoxicity of 4-Vinylsyringol and Its Precursors, Sinapic Acid and Syringaldehyde
A comprehensive review of available data indicates that 4-Vinylsyringol (4-VS) exhibits significantly higher cytotoxicity against cancer cell lines compared to its precursors, sinapic acid and syringaldehyde. This guide synthesizes quantitative data, details experimental methodologies, and visualizes the involved biochemical relationships and workflows to provide a clear comparison for researchers in drug development.
Executive Summary
This guide provides a comparative analysis of the cytotoxic effects of this compound (4-VS) and its precursors, sinapic acid and syringaldehyde, on cancer cells. The compiled data, primarily from in vitro studies on HeLa and MCF-7 cell lines, demonstrates that 4-VS is a more potent cytotoxic agent than sinapic acid. While quantitative data for syringaldehyde on these specific cell lines is limited, available information suggests a lower cytotoxic profile compared to 4-VS. The underlying mechanisms of cytotoxicity appear to differ, with 4-VS inducing apoptosis through a ROS-MAPK mediated mitochondrial pathway.
Cytotoxicity Data Comparison
The cytotoxic effects of this compound, sinapic acid, and syringaldehyde have been evaluated in various studies. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | 46.45 | [1] |
| MCF-7 | 51.19 | [1] | |
| Sinapic Acid | HeLa | 7248 | [2] |
| MCF-7 | >150 | [3] | |
| Syringaldehyde | HeLa | >100 (estimated) | No direct data available |
| MCF-7 | >100 (estimated) | No direct data available |
Note: The IC50 values for syringaldehyde are estimated based on the general lack of reported significant cytotoxicity at concentrations where 4-VS shows a strong effect. Direct comparative studies are needed for a precise determination.
Relationship Between this compound and its Precursors
This compound is a decarboxylation product of sinapic acid. Syringaldehyde is another related phenolic aldehyde. Their chemical structures are closely related, which forms the basis for comparing their biological activities.
Experimental Protocols
The following are generalized experimental protocols for assessing cytotoxicity, based on the methodologies reported in the cited literature.
Cell Culture and Treatment
HeLa (human cervical cancer) and MCF-7 (human breast cancer) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound, sinapic acid, or syringaldehyde for specified durations (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The cells are then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells. The formazan crystals are subsequently dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of these compounds are mediated through distinct signaling pathways, ultimately leading to apoptosis or programmed cell death.
This compound: Studies have shown that this compound induces apoptosis in HeLa cells through the generation of reactive oxygen species (ROS).[4] This oxidative stress triggers the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which in turn leads to the activation of the mitochondrial apoptotic pathway.[4]
Sinapic Acid: The apoptotic mechanism of sinapic acid has been shown to involve the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases and subsequent apoptosis in various cancer cell lines.[5][6] It has also been implicated in the downregulation of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.[5]
Syringaldehyde: While the precise apoptotic pathway induced by syringaldehyde is not as well-defined, its derivatives have been shown to interfere with critical cellular processes. For instance, some syringaldehyde-based chalcones have been found to inhibit tubulin polymerization, a key process in cell division. Other derivatives affect focal adhesion kinase (FAK) and STAT3 phosphorylation, which are involved in cell proliferation and migration.
Conclusion
The available evidence strongly suggests that this compound is a more potent cytotoxic agent against cancer cells than its precursor, sinapic acid. The significantly lower IC50 values of 4-VS in both HeLa and MCF-7 cell lines underscore its potential as a lead compound in anticancer drug discovery. While direct comparative data for syringaldehyde is lacking, its generally low reported toxicity suggests it is less cytotoxic than 4-VS. The distinct mechanisms of action, particularly the ROS-mediated pathway of 4-VS, offer valuable insights for further mechanistic studies and the development of targeted cancer therapies. Further research is warranted to obtain direct comparative cytotoxicity data for syringaldehyde and to further elucidate the detailed molecular targets of all three compounds.
References
- 1. Dietary canolol induces apoptosis in human cervical carcinoma HeLa cells through ROS-MAPK mediated mitochondrial signaling pathway: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Sinapic Acid Combined with Cisplatin on the Apoptosis and Autophagy of the Hepatoma Cells HepG2 and SMMC-7721 - PMC [pmc.ncbi.nlm.nih.gov]
The Smoky Spectrum: Correlating 4-Vinylsyringol Levels with Sensory Perception
A Comparative Guide for Researchers and Drug Development Professionals
The perception of "smokiness" in food, beverages, and pharmaceutical excipients is a complex sensory attribute influenced by a variety of volatile phenolic compounds. Among these, 4-vinylsyringol (4-VS) is a significant contributor, often imparting characteristic smoky, burnt, or medicinal notes. Understanding the precise relationship between the concentration of this compound and its sensory perception is critical for quality control, product development, and ensuring consumer acceptance. This guide provides a comparative overview of this compound's sensory impact, supported by experimental data and detailed methodologies for its quantification and sensory evaluation.
Quantitative Correlation of this compound with Smokiness Perception
The sensory threshold of a compound is the minimum concentration at which it can be detected by a trained sensory panel. For this compound, the perception of a smoky character is concentration-dependent. The following table summarizes the available quantitative data correlating this compound levels with their associated sensory descriptors.
| Concentration | Sensory Descriptor | Product Matrix | Reference |
| ~ 0.5 ppm (500 µg/L) | Smoked or burned note | Beer | [1] |
| 1000 ppm (1,000,000 µg/L) and higher | Smoky and woody attributes | General (for syringol derivatives) | [2] |
It is important to note that the perception of smokiness can also be influenced by the presence of other volatile phenols, which can have an additive or synergistic effect.[3]
Comparative Analysis of Volatile Phenols Associated with Smokiness
While this compound is a key contributor to smoky notes, other volatile phenols also play a significant role. The following table compares the sensory thresholds of several common "smoky" compounds in wine, a well-studied matrix for smoke taint.
| Compound | Sensory Descriptor | Sensory Detection Threshold in Red Wine (µg/L) |
| Guaiacol | Smoky, medicinal | 23 |
| 4-Methylguaiacol | Vanilla, clove, smoky | 65 |
| o-Cresol | Tar, medicinal, phenolic | 62 |
| m-Cresol | Tar, medicinal, phenolic | 20 |
| p-Cresol | Tar, medicinal, phenolic | 64 |
| Syringol | Smoky, charcoal | - (higher threshold) |
| This compound | Smoked or burned | ~500 (in beer) |
Data for wine phenols adapted from the Australian Wine Research Institute.[3]
Experimental Protocols
Accurate correlation of chemical analysis with sensory perception requires robust and standardized experimental protocols.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and selectivity for the quantification of this compound in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the liquid sample (e.g., beer, wine), add an internal standard (e.g., 4-ethylguaiacol-d5).
-
Add 2 mL of dichloromethane and agitate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the organic (lower) layer containing the volatile phenols.
-
Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 40°C for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent, operating in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions for this compound: m/z 180 (quantifier), 165, 137 (qualifiers).
-
Quantification: Based on the ratio of the peak area of this compound to the internal standard, compared against a calibration curve prepared with known concentrations of this compound.
Sensory Evaluation of Smokiness
This protocol is adapted from the Australian Wine Research Institute's procedure for smoke taint evaluation and can be modified for other products.[4]
1. Panelist Selection and Training:
-
Select 8-12 panelists who have been screened for their ability to detect and rate smoky aromas and flavors.
-
Train panelists using solutions of this compound and other relevant smoky compounds (e.g., guaiacol) at various concentrations to familiarize them with the specific sensory attributes.
2. Sample Preparation and Presentation:
-
Present samples in dark, covered glasses to avoid visual bias.
-
Samples should be at a standardized temperature (e.g., 20°C for beverages).
-
Include a non-smoky control and blind-coded duplicate samples to assess panelist reliability.
3. Sensory Attributes and Scaling:
-
Panelists should rate the intensity of "smoky aroma" and "smoky flavor/aftertaste" on a 15-point intensity scale (0 = not detectable, 15 = extremely intense).
-
Key descriptors to consider include: smoky, burnt, ashy, medicinal, woody, and tobacco.
4. Data Analysis:
-
Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.
-
Correlate the mean sensory intensity ratings with the quantitative data obtained from GC-MS analysis.
Visualizing the Mechanisms
Formation Pathway of this compound
This compound is typically formed from the thermal or enzymatic decarboxylation of sinapic acid, a hydroxycinnamic acid present in many plant-based materials.
Caption: Formation of this compound from Sinapic Acid.
Experimental Workflow: From Sample to Sensory Correlation
The following diagram illustrates the logical flow of the experimental process to correlate this compound levels with sensory perception.
Caption: Experimental workflow for correlating chemical and sensory data.
General Olfactory Signaling Pathway
The perception of smoky aromas, like all smells, is initiated by the binding of volatile compounds to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain.
Caption: General pathway for olfactory signal transduction.
References
Safety Operating Guide
Safe Disposal of 4-Vinylsyringol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Vinylsyringol, ensuring adherence to safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
This compound is a compound that requires careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing skin irritation, serious eye damage, and respiratory irritation[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust/aerosols are generated[2].
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible[2].
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2].
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[2].
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately[2].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | |
| CAS Number | 28343-22-8 | |
| Appearance | Solid | [2] |
| Melting Point | 25 - 29 °C / 77 - 84.2 °F | [2] |
| Boiling Point | 108 - 110 °C / 226.4 - 230 °F @ 3mmHg | [2] |
| Flash Point | > 110 °C / > 230 °F | [2] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |
| GHS Hazard Statements | H315: Causes skin irritation H318: Causes serious eye damage H335: May cause respiratory irritation | [1] |
Disposal Plan and Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The primary recommendation is to dispose of the chemical waste through an approved waste disposal plant[2][3].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical, tightly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents[2].
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, irritant)[1].
-
-
Waste Storage:
-
Store the sealed waste container in a designated secondary containment area to prevent spills.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with laboratory and institutional protocols.
-
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 4-Vinylsyringol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of 4-Vinylsyringol, including operational and disposal plans, to foster a secure and efficient research environment.
Hazard Identification and Safety Data
This compound (CAS No. 28343-22-8) is a phenolic compound that requires careful handling due to its potential health hazards.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1] Ingestion may also be harmful.
Quantitative Data Summary
| Data Point | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [][3] |
| Molecular Weight | 180.20 g/mol | [] |
| Appearance | White solid | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is critical to minimize exposure and ensure the safety of laboratory personnel. The following PPE is mandatory when handling this compound.
PPE Requirements for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended. While specific compatibility data for this compound is not available, these materials generally offer good resistance to phenols and a range of organic compounds.[5][6][7] Always use thin gauge gloves for splash protection only and change them immediately after contact.[8] For prolonged handling, thicker, chemical-resistant gloves should be used. |
| Eyes/Face | Safety goggles with side shields or a face shield | To protect against splashes and aerosols that can cause serious eye damage.[1] Standard safety glasses are not sufficient. |
| Body | Laboratory coat | A standard lab coat is required to protect street clothing and skin from contamination. |
| Respiratory | Air-purifying respirator with organic vapor cartridges | Recommended when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1] Cartridges suitable for organic vapors should be used.[9][10][11] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential. The following workflow outlines the key steps to be taken.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a phenolic compound, this compound waste is considered hazardous.[12][13]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items like weighing paper, pipette tips, and gloves, should be collected in a clearly labeled, sealed, and puncture-proof container designated for solid hazardous chemical waste.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid hazardous chemical waste. Do not mix with other solvent waste streams unless compatibility is confirmed. Phenol/chloroform mixtures can be treated as halogenated waste solvent.[12][13]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").[4]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials. Keep containers closed except when adding waste.
-
-
Disposal:
Spill and Decontamination Protocol:
-
Small Spills: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area and any contaminated equipment with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
References
- 1. This compound | C10H12O3 | CID 35960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Formaldehyde & organic vapors cartridge for half and full-face pieces. | Sylprotec.com [sylprotec.com]
- 10. northwestern.edu [northwestern.edu]
- 11. envirosafetyproducts.com [envirosafetyproducts.com]
- 12. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 13. Phenol disposal | Podiatry Arena [podiatryarena.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





